Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBOBUPJGXDOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356105 | |
| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-93-8 | |
| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry, through the robust and efficient Gewald reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant data to support researchers in the fields of organic synthesis and drug discovery.
Introduction to the Gewald Reaction and 2-Aminothiophenes
The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. These compounds have shown potential as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular signaling pathways.[3] The versatility and operational simplicity of the Gewald reaction make it a cornerstone for the synthesis of diverse libraries of thiophene derivatives for drug discovery programs.
The Synthesis of this compound
The synthesis of the title compound, this compound, proceeds via the Gewald reaction utilizing 2-butanone as the ketone component, methyl cyanoacetate as the active methylene nitrile, and elemental sulfur.
Reaction Mechanism
The mechanism of the Gewald reaction is generally understood to proceed through three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact mechanism of this step is complex and may involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.
A simplified representation of this mechanism is provided below.
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocols
This section provides a detailed, adaptable protocol for the synthesis of this compound based on established procedures for similar 2-aminothiophene derivatives.[2]
One-Pot Synthesis using Conventional Heating
Materials:
-
2-Butanone
-
Methyl Cyanoacetate
-
Elemental Sulfur
-
Morpholine (or another suitable base, e.g., diethylamine)
-
Methanol (or ethanol)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a stirred mixture of 2-butanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will typically precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
The yield and reaction conditions for the synthesis of aminothiophene derivatives via the Gewald reaction can vary depending on the specific substrates, catalyst, and solvent used. Below is a summary of typical conditions and yields for related compounds, which can serve as a benchmark for the synthesis of the title compound.
| Ketone | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Butanone | Ethyl Cyanoacetate | Diethylamine | Ethanol | Room Temp | 8 | 75 | [4] |
| Cyclohexanone | Methyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [2] |
| Acetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 50 | 3 | 85 | [5] |
Spectroscopic Data for this compound:
Full spectral data for the characterization of this compound can be found in the provided references.[6] This includes 1H NMR, 13C NMR, IR, and Mass Spectrometry data, which are crucial for confirming the structure and purity of the synthesized compound.
Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiophene core is a key pharmacophore in a variety of biologically active compounds. For instance, derivatives of 2-aminothiophenes are utilized in the development of:
-
Kinase inhibitors: For the treatment of cancer and other proliferative diseases.
-
Anti-inflammatory agents: By targeting various pathways involved in inflammation.[4]
-
Antimicrobial and antiviral compounds.
-
Central nervous system (CNS) active agents.
The workflow for utilizing this compound in a drug discovery pipeline is outlined below.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
The Gewald reaction provides an efficient and straightforward route to this compound, a key building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this valuable intermediate in their scientific endeavors.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR spectrum [chemicalbook.com]
Physicochemical properties of "Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate"
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of this compound, a member of the 2-aminothiophene class of compounds. These compounds are notable for their diverse biological activities and serve as crucial intermediates in the synthesis of various pharmaceuticals.[1][2][3]
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂S | PubChem CID 819623[4] |
| Molecular Weight | 185.24 g/mol | Calculated |
| Monoisotopic Mass | 185.05106 Da | PubChem CID 819623[4] |
| Boiling Point | 287.8 °C at 760 mmHg | Alfa Chemistry[5] |
| Flash Point | 127.9 °C | Alfa Chemistry[5] |
| Density | 1.221 g/cm³ | Alfa Chemistry[5] |
| Predicted XlogP | 2.4 | PubChem CID 819623[4] |
| Appearance | Light yellow solid | ChemicalBook |
Experimental Protocols
A detailed understanding of the experimental procedures for the synthesis and characterization of this compound is crucial for its application in research and development.
Synthesis via Gewald Reaction
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[1][6][7] This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6]
General Procedure for the Synthesis of this compound:
-
Reaction Setup: In a single-necked flask, dissolve elemental sulfur powder (5.0 mmol) in dimethylformamide (DMF) (1.5 mL).
-
Addition of Reagents: Sequentially add methyl cyanoacetate (5.0 mmol) and morpholine (5.0 mmol). The solution will immediately turn a dark brown color.
-
Addition of Ketone: Add 2-butanone (12.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 50 °C overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate amount of water and extract three times with ethyl acetate.
-
Purification: Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography to yield the light yellow solid target compound.
Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. Spectral data for 2-amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester can be found in chemical databases.[8]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amino group, the ester carbonyl group, and the thiophene ring vibrations.
Visualizations
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the synthesis and purification of the target compound.
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Conclusion
This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information presented, including the structured data table and process visualizations, is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their work with this versatile compound. The well-established Gewald reaction provides an efficient route for its synthesis, and standard analytical methods can be used for its characterization. The favorable physicochemical properties of 2-aminothiophene derivatives continue to make them attractive scaffolds for the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H11NO2S) [pubchemlite.lcsb.uni.lu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER(4651-93-8) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 4651-93-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key building block in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This document consolidates its chemical properties, detailed synthesis protocols, spectral data, and its application in the development of targeted therapies.
Core Chemical Information
This compound is a polysubstituted 2-aminothiophene derivative. Its structure features a thiophene ring with amino and methyl carboxylate groups at positions 2 and 3, respectively, and two methyl groups at positions 4 and 5. This arrangement of functional groups makes it a versatile intermediate for the synthesis of fused heterocyclic systems.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 4651-93-8 | N/A |
| Molecular Formula | C₈H₁₁NO₂S | [1] |
| Molecular Weight | 185.24 g/mol | N/A |
| Melting Point | 123-125 °C | N/A |
| Boiling Point (Predicted) | 287.8±35.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.221 g/cm³ | N/A |
| Appearance | Light yellow solid | N/A |
| Solubility | Soluble in DMF and other organic solvents | N/A |
Spectral Data
Comprehensive spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data. While complete spectra are often found in specialized databases, the key predicted and observed peaks are provided for reference.
| Spectroscopy | Observed/Predicted Peaks |
| ¹H NMR | Spectral data available in chemical databases[2] |
| ¹³C NMR | Spectral data available in chemical databases[2] |
| IR Spectroscopy | Characteristic peaks for N-H, C=O, and C-S bonds are expected. |
| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 186.05834, [M+Na]⁺: 208.04028, [M-H]⁻: 184.04378[1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Gewald reaction , a one-pot, multi-component reaction that is highly efficient for the preparation of 2-aminothiophenes.
Gewald Reaction: An Overview
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the substituted 2-aminothiophene.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed procedure for the synthesis of this compound via the Gewald reaction.
Reagents and Materials:
-
2-Butanone (Methyl ethyl ketone)
-
Methyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine (or another suitable base like diethylamine or piperidine)
-
Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve elemental sulfur (5.0 mmol, 160.0 mg) in DMF (1.5 mL).
-
Sequentially add methyl cyanoacetate (5.0 mmol, 495.4 mg) and morpholine (5.0 mmol, 435.6 mg). The solution will typically turn a dark brown color.
-
Add 2-butanone (12.5 mmol, 901.4 mg) to the reaction mixture.
-
Stir the reaction mixture at 50 °C overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the target compound as a light yellow solid.
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of 2-aminothiophene derivatives, a class of heterocyclic compounds that has become a cornerstone in medicinal chemistry and materials science. From their initial synthesis to their modern-day applications, this document provides a comprehensive overview of their chemistry, biological significance, and the key experimental protocols for their preparation.
Introduction: The Rise of a Privileged Structure
2-Aminothiophenes are five-membered heterocyclic compounds containing a thiophene ring substituted with an amino group at the 2-position. Their significance stems from their versatile chemical reactivity and their presence in a vast array of biologically active molecules. The 2-aminothiophene core is considered a "privileged scaffold" in drug discovery, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide delves into the historical context of their discovery and the evolution of their synthesis, with a particular focus on the pivotal Gewald reaction.
The Seminal Discovery: The Gewald Reaction
The history of 2-aminothiophene synthesis is inextricably linked to the work of German chemist Karl Gewald. In the 1960s, Gewald and his colleagues developed a multicomponent reaction that provided a straightforward and efficient route to highly substituted 2-aminothiophenes.[1][2] This reaction, now famously known as the Gewald reaction, involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[1][2] The simplicity of the starting materials, the operational simplicity, and the high yields of diverse products have made the Gewald reaction a cornerstone of heterocyclic chemistry.[1]
The Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction has been the subject of numerous studies and is now well-elucidated. It proceeds through a series of key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2][3] This step forms an α,β-unsaturated nitrile intermediate.[2]
-
Michael Addition of Sulfur: The elemental sulfur (typically in its S8 crown form) is activated by the base and subsequently adds to the β-position of the α,β-unsaturated nitrile in a Michael-type addition. This leads to the formation of a sulfur-containing intermediate.
-
Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization leads to the formation of the aromatic 2-aminothiophene ring.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2-aminothiophene derivatives, focusing on the classical Gewald reaction and its modern variations.
General Protocol for the Gewald Synthesis of 2-Aminothiophenes
This protocol outlines a typical one-pot procedure for the synthesis of a 2-aminothiophene derivative.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, piperidine) (0.1-1.0 eq)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.
-
Add the base to the mixture and stir at room temperature for 10-15 minutes.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 1-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with vigorous stirring to induce precipitation. Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.
Variations of the Gewald Reaction
Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include:
-
Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[1]
-
Solvent-free synthesis (Mechanochemistry): Ball-milling techniques have been successfully employed for the Gewald reaction, offering a green and efficient solvent-free alternative.[4][5]
-
Catalytic variations: The use of various catalysts, such as piperidinium borate, has been shown to improve the efficiency of the reaction.[6]
Data Presentation: Synthesis and Yields
The versatility of the Gewald reaction is demonstrated by the wide range of 2-aminothiophene derivatives that can be synthesized with varying substituents. The following tables summarize representative yields for different synthetic approaches.
Table 1: Yields of 2-Aminothiophene Derivatives via Catalytic Gewald Reaction [6]
| Carbonyl Compound | Active Methylene Compound | Product | Time | Yield (%) |
| Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 30 min | 87 |
| Cyclopentanone | Malononitrile | 2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile | 1 h | 80 |
| Acetophenone | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile | 15 min | 87 |
| 4-Chloroacetophenone | Malononitrile | 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | 40 min | 87 |
| Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 25 min | 96 |
| Acetophenone | Benzoylacetonitrile | 2-Amino-4-phenyl-3-benzoylthiophene | 5 h | 75 |
Table 2: Yields of 2-Aminothiophene Derivatives via Solvent-Free Ball-Milling [4]
| Carbonyl Compound | Active Methylene Compound | Time (min) | Yield (%) |
| Ethyl acetoacetate | Malononitrile | 30 | 97 |
| 2-Butanone | Malononitrile | 30 | 95 |
| Ethyl acetoacetate | Ethyl cyanoacetate | 30 | 96 |
| 2-Butanone | Ethyl cyanoacetate | 30 | 94 |
Biological Significance and Applications
The discovery of 2-aminothiophene derivatives has had a profound impact on medicinal chemistry. The structural diversity achievable through the Gewald reaction and subsequent modifications has led to the identification of compounds with a wide array of biological activities.
Anticancer Activity
A significant area of research has focused on the anticancer properties of 2-aminothiophene derivatives. Numerous studies have reported their potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Table 3: Anticancer Activity (IC50 values in µM) of Selected 2-Aminothiophene Derivatives [7][8]
| Compound | HepG2 (Liver) | PC-3 (Prostate) |
| 3b | 3.105 | 2.15 |
| 3g | 3.77 | - |
| 3f | 4.296 | 7.472 |
| 4c | - | 3.12 |
| 2b | - | - |
| 2d | - | - |
| 2e | - | - |
Note: '-' indicates data not available.
Conclusion
The discovery of 2-aminothiophene derivatives, particularly through the advent of the Gewald reaction, represents a landmark in heterocyclic chemistry. The journey from its initial discovery to the development of numerous synthetic variations has provided researchers with a powerful toolkit for creating a vast chemical space of biologically active molecules. The continued exploration of this privileged scaffold promises to yield new therapeutic agents and advanced materials, solidifying the enduring legacy of 2-aminothiophene chemistry. This guide serves as a foundational resource for professionals in the field, offering a comprehensive overview of the history, synthesis, and significance of these remarkable compounds.
References
The Versatility of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in the Synthesis of Novel Heterocyclic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a highly versatile and valuable building block in the field of heterocyclic chemistry. Its unique structural features, including a reactive amino group, an ester functionality, and a substituted thiophene ring, make it an ideal starting material for the construction of a wide array of novel heterocyclic compounds. These synthesized heterocycles, particularly those containing the thieno[2,3-d]pyrimidine core, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Thienopyrimidine derivatives are recognized as structural analogs of purines and have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2][3] This technical guide provides an in-depth overview of the synthesis of this key starting material and its subsequent elaboration into various heterocyclic systems, with a focus on detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation.[4][5] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis
A detailed protocol for the synthesis of the ethyl ester analog, which is readily adaptable for the methyl ester, is as follows:
To a 100-mL round-bottomed flask, add 2-butanone (0.28 mol, 1.0 eq.), methyl cyanoacetate (0.28 mol, 1.0 eq.), and elemental sulfur (0.28 mol, 1.0 eq.) in ethanol. While stirring, slowly add diethylamine (0.28 mol, 1.0 eq.) to the mixture. The reaction is then stirred continuously for approximately 8 hours at room temperature. Upon completion, the reaction mixture is diluted with water, leading to the precipitation of the product. The precipitate is collected by filtration and purified by recrystallization from ethanol to yield the desired product.[6]
A similar procedure using morpholine as a catalyst in methanol at 45°C for 3 hours has also been reported to produce 2-aminothiophene-3-carboxylates in good yields.[6]
Synthetic Applications in Novel Heterocyclic Synthesis
The strategic placement of the amino and ester groups in this compound allows for a variety of cyclization reactions to form fused heterocyclic systems. The most extensively studied of these are the thieno[2,3-d]pyrimidines.
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are synthesized by reacting the aminothiophene core with various one-carbon synthons.
A straightforward method to construct the thieno[2,3-d]pyrimidin-4-one scaffold is through the reaction with formamide.
-
Experimental Protocol: A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours. After cooling to room temperature overnight, the resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[1][7]
Reaction with isothiocyanates provides a route to 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.
-
Experimental Protocol: A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (2 mmol) and phenyl isothiocyanate (2 mmol) is irradiated with microwaves (600 W) for 45 seconds. The resulting solid is then treated with a solution of potassium hydroxide in absolute ethanol and heated under reflux for 1 hour. After cooling, the product is precipitated by the addition of water and acidification with hydrochloric acid, followed by filtration and recrystallization.[7]
Synthesis of Other Fused Heterocycles
The reactivity of the aminothiophene core extends beyond the synthesis of thienopyrimidines, allowing for the creation of other novel heterocyclic systems.
Reaction with chloroacetyl chloride introduces an acetamido group, which can be a precursor for further cyclizations.
-
Experimental Protocol: To a solution of ethyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate in acetone, chloroacetyl chloride and potassium carbonate are added. The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is treated with water to precipitate the product, which is then filtered and dried.[8]
Quantitative Data
The following tables summarize the reported yields and melting points for the synthesis of the starting material and representative heterocyclic derivatives.
| Compound | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 2-butanone, Ethyl cyanoacetate, Sulfur | Diethylamine/Ethanol | Room temperature, 8h | 75 | - | |
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone, Methyl cyanoacetate, Sulfur | Morpholine/Methanol | 45°C, 3h | 70-85 | 136-137 | [6] |
| 5,6,7,8-Tetrahydro-3H-benzo[6][9]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, Formamide | - | Reflux, 1.5h | 92 | 255-257 | [7][10] |
| 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[6][9]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, Phenyl isothiocyanate, KOH | Ethanol | Microwave (45s), then Reflux (1h) | 88 | 275-277 | [1] |
Spectroscopic Data
The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques. Below is a summary of characteristic spectroscopic data for representative compounds.
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 3414, 3308 (NH₂), 1656 (C=O) | 7.20 (s, 2H, NH₂), 3.66 (s, 3H, OCH₃), 2.40-2.56 (m, 4H, cyclohexene), 1.65-1.67 (m, 4H, cyclohexene) | [6] |
| 5,6,7,8-Tetrahydro-3H-benzo[6][9]thieno[2,3-d]pyrimidin-4-one | 3415 (NH), 1693 (C=O) | 12.29 (br s, 1H, NH), 7.99 (s, 1H, H-2), 2.85-2.87 (m, 2H, CH₂), 2.71-2.74 (m, 2H, CH₂), 1.73-1.79 (m, 4H, 2xCH₂) | [7][10] |
| 2-(Ethoxycarbonylamino-carbothioyl)amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester | 3176 (NH), 1728 (C=O, ester), 1683 (C=O, amide), 1170 (C=S) | 14.03 (s, 1H, NH), 8.07 (s, 1H, NH), 4.43 (q, 2H, OCH₂), 4.32 (q, 2H, OCH₂), 2.69 (s, 3H, CH₃), 2.64 (s, 3H, CH₃), 1.37 & 1.32 (t, 6H, 2xCH₃) | [1] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.
Caption: Gewald synthesis of the core thiophene scaffold.
Caption: Synthesis of thieno[2,3-d]pyrimidine derivatives.
Biological Significance and Future Directions
The heterocyclic compounds synthesized from this compound have shown a wide range of biological activities. Thienopyrimidines, in particular, have been identified as inhibitors of various kinases, making them promising candidates for the development of new anticancer agents.[11] Structure-activity relationship (SAR) studies on these compounds have provided valuable insights for the design of more potent and selective inhibitors.[9][12] The continued exploration of this versatile scaffold is expected to yield novel compounds with significant therapeutic potential. Future research will likely focus on the synthesis of more complex polycyclic systems, the optimization of biological activity through structural modifications, and the elucidation of their mechanisms of action at the molecular level.
References
- 1. mdpi.com [mdpi.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. easychair.org [easychair.org]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biological Potential of Substituted 2-Aminothiophenes: A Technical Guide for Drug Discovery Professionals
Introduction
Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The thiophene ring is considered a bioisostere of the phenyl group, and its incorporation into molecular scaffolds can significantly influence physicochemical properties and biological target interactions. The versatility of the 2-aminothiophene core, readily accessible through synthetic methodologies like the Gewald reaction, has made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological potential of substituted 2-aminothiophenes, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Biological Activities of Substituted 2-Aminothiophenes
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various substituted 2-aminothiophene derivatives, providing a comparative overview for researchers.
Table 1: Anticancer Activity of Substituted 2-Aminothiophene Derivatives (IC50 values)
| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [1] |
| HT-29 (Colon) | 0.36 | [1] | |
| EC-9706 (Esophageal) | 3.17 | [1] | |
| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | [2] |
| Thienopyrimidine 4 | MCF-7 (Breast) | 0.11 | [2] |
| Ester 2 | MDA-MB-231 (Breast) | 0.16 | [2] |
| 2-ethyl derivative 4 | MDA-MB-231 (Breast) | 0.24 | [2] |
| Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | [2] |
| HepG-2 (Liver) | 5.3 ± 1.6 | [2] | |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | [2] |
| HepG-2 (Liver) | 3.3 ± 0.90 | [2] | |
| Compound 9 | PI3Kα | <0.001 (Ki) | [3] |
| Compound 10 | PI3Kα | <0.001 (Ki) | [3] |
| F8 | CCRF-CEM (Leukemia) | 2.89 | [4] |
Table 2: Antimicrobial Activity of Substituted 2-Aminothiophene Derivatives (MIC values)
| Compound ID/Structure | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Benzo[b]thiophene 19 | Bacillus cereus | 128 | [5] |
| Candida albicans | 128 | [5] | |
| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [6] |
| Staphylococcus aureus | 0.81 (µM/ml) | [6] | |
| Escherichia coli | 0.81 (µM/ml) | [6] | |
| Salmonella typhi | 0.81 (µM/ml) | [6] | |
| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [6] |
| Candida albicans | 0.91 (µM/ml) | [6] | |
| Compound 2c | Bacillus subtilis | Not specified | [7] |
| Escherichia coli | Not specified | [7] | |
| Proteus vulgaris | Not specified | [7] | |
| Staphylococcus aureus | Not specified | [7] | |
| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16-32 (mg/L) | [8] |
| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 8-32 (mg/L) | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted 2-aminothiophenes.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[9][10]
Protocol: General Procedure for the Microwave-Assisted Gewald Synthesis [11]
-
Materials:
-
Appropriate ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.2 mmol)
-
Base (e.g., morpholine, piperidine, or triethylamine) (1.5 mmol)
-
Solvent (e.g., ethanol, DMF) (3-5 mL)
-
Microwave reactor vials
-
TLC plates
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a microwave reaction vial, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and base.
-
Add the solvent to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 5-30 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure substituted 2-aminothiophene.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13]
Protocol: MTT Assay for Cytotoxicity [12][13]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted 2-aminothiophene compounds to be tested
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene compounds in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Evaluation of Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol: Broth Microdilution for MIC Determination [7]
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted 2-aminothiophene compounds
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Inoculum suspension adjusted to 0.5 McFarland standard
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each 2-aminothiophene derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in the broth medium.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by substituted 2-aminothiophenes and a typical experimental workflow.
Caption: Workflow for the Gewald synthesis of substituted 2-aminothiophenes.
Caption: Inhibition of tubulin polymerization by 2-aminothiophene derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminothiophenes.
Caption: Induction of apoptosis by 2-aminothiophene derivatives.
Conclusion
Substituted 2-aminothiophenes represent a highly promising class of compounds for the development of new therapeutics. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design, synthesis, and evaluation of novel 2-aminothiophene derivatives with enhanced therapeutic potential. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
The Versatile Scaffold: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a Cornerstone for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, the 2-aminothiophene core has emerged as a "privileged" structure, demonstrating a remarkable propensity for biological activity. This technical guide focuses on a key exemplar of this class, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, and its pivotal role as a versatile starting material in the synthesis of a diverse array of bioactive molecules.
This document provides an in-depth overview of the synthesis, chemical properties, and extensive applications of this thiophene derivative in medicinal chemistry. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to facilitate further exploration and exploitation of this promising scaffold.
Synthesis of the Core Scaffold: The Gewald Reaction
The primary and most efficient method for the synthesis of this compound and its analogs is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone (in this case, butan-2-one), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[1][3]
Experimental Protocol: Gewald Synthesis of this compound
This protocol is a generalized procedure based on methodologies reported in the literature.[1][3]
Materials:
-
Butan-2-one
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or diethylamine)
-
Methanol (or ethanol)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of butan-2-one, methyl cyanoacetate, and elemental sulfur in methanol.
-
With continuous stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux (approximately 45-50°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration and wash with cold methanol or ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Reaction Workflow
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems, most notably thienopyrimidines.[4][5][6][7] These fused ring systems are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.
Thienopyrimidine Derivatives as Kinase Inhibitors
A significant body of research has focused on the development of thienopyrimidine derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[5][6][7] The 2-aminothiophene core provides a robust platform for the introduction of various substituents that can be tailored to achieve high potency and selectivity for specific kinases.
Antiproliferative Activity of Thienopyrimidine Derivatives
Numerous studies have demonstrated the potent antiproliferative activity of thienopyrimidine derivatives against various cancer cell lines. The table below summarizes some of the reported in vitro cytotoxicity data for compounds derived from 2-aminothiophene precursors.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 0.013 | [4] |
| Compound 3 | MCF-7 (Breast) | >19.3 (Selective Index) | [4] |
| Compound 9a | HepG-2 (Liver) | 12.32 | [5] |
| Compound 9a | A549 (Lung) | 11.30 | [5] |
| Compound 9a | PC-3 (Prostate) | 14.69 | [5] |
| Compound 9a | MCF-7 (Breast) | 9.80 | [5] |
| Compound 17f | HCT-116 (Colon) | 2.80 | [7] |
| Compound 17f | HepG2 (Liver) | 4.10 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general outline for assessing the in vitro antiproliferative activity of synthesized compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Structure-Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic core. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends can be observed from the literature.
Key points in the structure-activity relationship of thienopyrimidine derivatives include:
-
The 4-amino group: This group is often crucial for activity, potentially acting as a hydrogen bond donor in interactions with the target protein.
-
Substituents at the 2- and 6-positions: The introduction of various aryl or alkyl groups at these positions can significantly modulate the potency and selectivity of the compounds. For example, in some series, a benzyl group at the 2-position has been shown to be favorable for antiproliferative activity.[4]
-
The carboxylate group: This group can be further modified to introduce different functionalities, such as amides or other esters, to fine-tune the physicochemical properties of the molecule.
Conclusion
This compound is a readily accessible and highly versatile starting material that has proven its value in the field of drug discovery. Its straightforward synthesis via the Gewald reaction and its utility as a scaffold for the construction of biologically active molecules, particularly thienopyrimidine kinase inhibitors, make it a compound of significant interest for medicinal chemists. The information presented in this technical guide, including detailed protocols, quantitative data, and visual aids, is intended to serve as a valuable resource for researchers seeking to explore the full potential of this remarkable heterocyclic core in the development of novel therapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction The Gewald reaction is a powerful and versatile multi-component condensation method for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2] The resulting 2-aminothiophene scaffold is a significant pharmacophore found in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This document provides a detailed protocol for the synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a specific and useful derivative, via the Gewald reaction.
Reaction Scheme The synthesis proceeds by reacting butan-2-one with methyl cyanoacetate and elemental sulfur, catalyzed by a base such as morpholine.
Quantitative Data Summary
The following table outlines the reactants and expected product information for the synthesis.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (per 10 mmol scale) |
| Butan-2-one | 72.11 | 1.0 | 0.72 g (0.89 mL) |
| Methyl Cyanoacetate | 99.09 | 1.0 | 0.99 g (0.88 mL) |
| Sulfur (elemental) | 32.06 | 1.0 | 0.32 g |
| Morpholine (catalyst) | 87.12 | 0.5 | 0.44 g (0.44 mL) |
| Methanol (solvent) | 32.04 | - | 20 mL |
| Product (Expected) | |||
| This compound | 199.27 | - | ~1.59 g (80% Yield) |
Note: The yield is an estimate based on typical Gewald reactions. The analogous ethyl ester has a reported melting point of 91-92 °C.[5]
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Butan-2-one
-
Methyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine
-
Methanol
-
Ethanol (for recrystallization)
-
Fume hood
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine butan-2-one (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (20 mL).
-
Addition of Catalyst: Place the flask in a fume hood. While stirring, add morpholine (0.5 eq) to the mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may facilitate precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold methanol to remove residual impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, this compound.
Expected Characterization Data (based on ethyl ester analogue[5]):
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 91-92 °C (for the ethyl ester).[5]
-
IR (KBr, cm⁻¹): ~3430, 3330 (N-H stretching of amine), ~1715 (C=O stretching of ester).[5]
-
¹H NMR (CDCl₃, 400 MHz, δ ppm): ~5.9 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, thiophene-CH₃), 2.0 (s, 3H, thiophene-CH₃).
Visualized Workflow
The following diagram illustrates the key steps in the experimental workflow for the Gewald synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
Application Notes and Protocols: NMR and IR Characterization of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic characterization of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is predicted based on the closely related analogue, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, and is intended to serve as a reference for the characterization of the title compound.
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.9 | s | 2H | NH₂ |
| ~3.7 | s | 3H | OCH₃ |
| ~2.2 | s | 3H | C₄-CH₃ |
| ~2.1 | s | 3H | C₅-CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~158 | C₂ |
| ~145 | C₅ |
| ~118 | C₄ |
| ~115 | C₃ |
| ~51 | OCH₃ |
| ~15 | C₄-CH₃ |
| ~13 | C₅-CH₃ |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino Group) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Ester) |
| ~1600 | Medium | N-H Bend (Amino Group) |
| ~1550 | Medium | C=C Stretch (Thiophene Ring) |
| 1450 - 1350 | Medium | C-H Bend (Aliphatic) |
| 1300 - 1000 | Strong | C-O Stretch (Ester) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation
-
Weigh 5-10 mg of the solid "this compound" sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.
-
Cap the NMR tube securely.
b. ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube with a lint-free wipe.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including pulse angle (e.g., 30° or 45°), acquisition time (e.g., 4 seconds), and relaxation delay (e.g., 1-2 seconds).[1]
-
Acquire the spectrum with a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
c. ¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence.
-
Set the acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.[2]
-
Process the FID using a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent's carbon signal.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
a. Sample Preparation (KBr Pellet Method)
-
Take a small amount (1-2 mg) of the solid "this compound" sample.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture thoroughly in an agate mortar and pestle to create a fine, homogeneous powder.
-
Transfer a portion of the powdered mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
b. FT-IR Spectrum Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic characterization of "this compound".
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of the target compound.
Caption: Relationship between the compound and the information obtained from different spectroscopic techniques.
References
Application Note: Mass Spectrometry Analysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the mass spectrometry analysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol outlines sample preparation, instrumentation parameters for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and data analysis. A proposed fragmentation pathway is presented to aid in structural elucidation and identification.
Introduction
This compound is a substituted thiophene derivative. Thiophene-based compounds are significant building blocks in the synthesis of various pharmaceutical and agrochemical products.[1][2] Their structural characterization is crucial for quality control, metabolism studies, and drug discovery pipelines. Mass spectrometry offers a rapid, sensitive, and specific method for the identification and quantification of such compounds. This application note details a robust methodology for analyzing this specific molecule and provides a theoretical framework for interpreting its mass spectral data.
Physicochemical Properties
A summary of the key properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂S |
| Average Molecular Weight | ~185.24 g/mol |
| Monoisotopic Mass | 185.05105 Da |
| Structure | 2-amino-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester |
Experimental Protocols
The following protocols are generalized for high-resolution mass spectrometry and can be adapted based on the specific instrumentation available.
3.1. Materials and Reagents
-
This compound standard
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
HPLC or GC vials with septa
3.2. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for LC-MS) to achieve a final concentration of 1 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter into an appropriate vial for analysis.
3.3. Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full Scan (m/z 50-500) and Product Ion Scan
-
Collision Energy (for MS/MS): Ramp from 10-40 eV for fragmentation analysis.
-
3.4. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometry Conditions (EI):
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Acquisition Mode: Full Scan (m/z 40-450)
-
Results and Data Presentation
4.1. Proposed Fragmentation Pathway Under Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion of this compound (m/z 185) is expected to undergo characteristic fragmentation. The primary fragmentation pathways likely involve the loss of radicals from the ester group and cleavage of the thiophene ring substituents. Common fragmentation patterns for esters involve the loss of the alkoxy group or the entire ester functional group.[3][4] Thiophene derivatives can exhibit complex rearrangements and ring cleavages.[5]
4.2. Theoretical Fragmentation Data The table below summarizes the expected major fragment ions, their exact masses, and the corresponding neutral losses. Relative abundance is variable and must be determined experimentally.
| Fragment Ion | Proposed Neutral Loss | Calculated m/z | Relative Abundance |
| [C₈H₁₁NO₂S]⁺• | - | 185.05105 | Variable |
| [C₇H₈NO₂S]⁺ | •CH₃ | 170.02755 | Variable |
| [C₈H₁₁NS]⁺• | CO₂ | 141.06087 | Variable |
| [C₇H₈NOS]⁺ | •OCH₃ | 154.03264 | Variable |
| [C₇H₁₀NS]⁺ | •COOCH₃ | 126.05339 | Variable |
| [C₆H₇S]⁺ | C₂H₄NO₂ | 111.02682 | Variable |
Visualizations
5.1. Experimental Workflow The general workflow for the mass spectrometry analysis is depicted below.
5.2. Proposed Fragmentation Pathway Diagram The following diagram illustrates the predicted fragmentation cascade for the target molecule.
Conclusion
The methods described provide a comprehensive framework for the robust and reliable analysis of this compound using modern mass spectrometry techniques. The provided protocols and fragmentation data serve as a valuable resource for researchers in pharmaceutical development, quality control, and synthetic chemistry, enabling confident identification and structural confirmation of this compound and its analogs.
References
- 1. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. arkat-usa.org [arkat-usa.org]
Synthesis of Thieno[2,3-d]pyrimidines from Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one from methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 5,6-dimethyl substituted scaffold, in particular, has shown promise in the development of novel therapeutic agents.
Synthetic Pathway Overview
The primary synthetic route involves the cyclization of this compound with formamide to yield the core thieno[2,3-d]pyrimidine structure. This foundational molecule can then be further derivatized to explore structure-activity relationships.
Caption: General synthetic scheme for 5,6-dimethylthieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of this compound to form the core pyrimidinone ring structure.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of this compound (1 equivalent) and an excess of formamide (e.g., 10-20 mL per gram of starting material) is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 1.5 to 3 hours.[1][2]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature overnight.[1]
-
The precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford pure 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Biological Activities and Data
Derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine have been investigated for various biological activities, demonstrating their potential as scaffolds for drug discovery.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The mechanism of action for some of these compounds is believed to involve the inhibition of kinases, which are crucial for cell signaling and proliferation. The following table summarizes the in vitro anticancer activity of selected 5,6-dimethylthieno[2,3-d]pyrimidine derivatives against the MCF7 human breast cancer cell line.
| Compound Reference | Structure/Substitution | IC50 (µM) vs. MCF7 |
| 9 | Sulfanilamide at 3-position, thione at 2-position | 27.83 |
| 10 | Sulfathiazole at 3-position, thione at 2-position | 34.64 |
| 11 | Sulfadiazine at 3-position, thione at 2-position | 37.78 |
| 12 | Sulfamerazine at 3-position, thione at 2-position | 29.22 |
| 13 | Sulfadimethoxazine at 3-position, thione at 2-position | 22.52 |
| 14 | Sulfadoxine at 3-position, thione at 2-position | 22.12 |
| Doxorubicin (Reference) | - | 30.40 |
Data sourced from Ghorab et al.[3]
Compounds 14 and 13 demonstrated more potent anti-breast cancer activity than the reference drug, Doxorubicin.[3]
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial properties. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism for some of these compounds is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[4][5]
The following table presents the antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
| Compound | Substituent on Benzyl Ring | S. aureus (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) |
| 5a | H | 24 | 24 |
| 5b | 4-CH3 | 25 | 25 |
| 5c | 4-OCH3 | 24 | 25 |
Data sourced from Vlasov et al.[6]
The synthesized amides showed good activity against the strains of S. aureus and B. subtilis.[6]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis and subsequent biological evaluation.
References
- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
Application Notes and Protocols: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of aminothiophene carboxylates, specifically highlighting the potential of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a key building block in the development of novel kinase inhibitors. While direct literature examples detailing the use of the 4,5-dimethyl substituted thiophene in kinase inhibitor synthesis are limited, this document leverages data from the closely related and widely used analog, methyl 2-aminothiophene-3-carboxylate, to illustrate the synthetic strategies and biological activities that can be expected.
The primary application of these aminothiophene scaffolds is in the construction of thieno[2,3-d]pyrimidine cores, a privileged scaffold in kinase inhibitor design, particularly for targeting the PI3K/Akt/mTOR signaling pathway.
Data Presentation: Inhibitory Activities of Thienopyrimidine Derivatives
The following tables summarize the inhibitory activities of thienopyrimidine-based kinase inhibitors synthesized from methyl 2-aminothiophene-3-carboxylate. These data are presented as a representative example of the potency that can be achieved with this class of compounds.
Table 1: In Vitro Cytotoxicity of Thienopyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | HepG-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 9a | 12.32 ± 0.96 | 11.30 ± 1.19 | 14.69 ± 1.32 | 9.80 ± 0.93 |
| 9j | - | - | - | - |
| 9k | - | - | - | - |
| 15a | - | - | - | - |
| 15j | - | - | - | - |
Data extracted from a study on novel thienopyrimidine derivatives. Note: Dashes indicate data not provided in the cited source.
Table 2: In Vitro Kinase Inhibitory Activity of Selected Thienopyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 9a | PI3Kα | 9.47 ± 0.63 |
| 15a | PI3Kα | - |
| 9a | mTOR | - |
| 15a | mTOR | - |
Data extracted from a study on novel thienienopyrimidine derivatives. Note: Dashes indicate data not provided in the cited source.
Signaling Pathway
The thienopyrimidine derivatives synthesized from aminothiophene precursors are potent inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
Experimental Protocols
The following are generalized protocols for the synthesis of thienopyrimidine-based kinase inhibitors, using methyl 2-aminothiophene-3-carboxylate as a starting material. These can be adapted for This compound .
Protocol 1: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol describes the initial cyclization to form the core heterocyclic structure.
Materials:
-
This compound
-
Urea
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of this compound (1 equivalent) and urea (2 equivalents) is heated at 190-200 °C for 30 minutes.
-
The reaction mixture is cooled to 120 °C, and hot water is added.
-
The solution is made alkaline with the addition of a sodium hydroxide solution.
-
The mixture is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: Chlorination of the Thieno[2,3-d]pyrimidin-4(3H)-one
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
A mixture of the thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) and phosphorus oxychloride (10 equivalents) is refluxed for 4 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is poured into ice water and neutralized with a sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to give the 4-chloro-thieno[2,3-d]pyrimidine.
Protocol 3: Synthesis of the Final Thienopyrimidine Inhibitor
This protocol details the final substitution reaction to introduce the desired side chains.
Materials:
-
4-chloro-thieno[2,3-d]pyrimidine derivative
-
Desired amine or other nucleophile
-
Appropriate solvent (e.g., ethanol, isopropanol)
Procedure:
-
To a solution of the 4-chloro-thieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent, the desired amine (1.2 equivalents) is added.
-
The reaction mixture is refluxed for a specified time (typically 2-6 hours), with reaction progress monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the final thienopyrimidine kinase inhibitor.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel kinase inhibitors from aminothiophene precursors is outlined below.
Caption: General workflow for the synthesis and evaluation of thienopyrimidine kinase inhibitors.
Application Notes and Protocols: Antimicrobial and Antifungal Applications of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a substituted 2-aminothiophene, have emerged as a promising class of antimicrobial and antifungal agents. The thiophene ring system is a key structural motif in numerous clinically used drugs, and its derivatives have shown a broad spectrum of activity against various pathogenic microorganisms, including drug-resistant strains.
These application notes provide a comprehensive overview of the antimicrobial and antifungal potential of this compound derivatives. The following sections detail the quantitative antimicrobial activity of selected compounds, standardized experimental protocols for determining antimicrobial efficacy, and visual representations of experimental workflows and potential mechanisms of action.
Quantitative Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of various thiophene derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The data presented below summarizes the in vitro activity of representative thiophene derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [1] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Bacillus cereus | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Bacillus cereus | 16 | [1] |
| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2-4 | [2] |
| Thiophene derivative 7b | Gram-positive & Gram-negative bacteria | Comparable to ampicillin and gentamicin | [3][4] |
| Thiophene derivative 8 | Gram-positive & Gram-negative bacteria | Comparable to ampicillin and gentamicin | [3][4] |
| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16-32 (MIC₅₀) | [5][6] |
| Thiophene derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16-32 (MIC₅₀) | [5][6] |
| Thiophene derivative 8 | Colistin-Resistant Acinetobacter baumannii | 16-32 (MIC₅₀) | [5][6] |
| Thiophene derivative 4 | Colistin-Resistant Escherichia coli | 8-32 (MIC₅₀) | [5][6] |
| Thiophene derivative 5 | Colistin-Resistant Escherichia coli | 8-32 (MIC₅₀) | [5][6] |
| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 8-32 (MIC₅₀) | [5][6] |
Table 2: Antifungal Activity of Thiophene Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | [1] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [1] |
| Thiophene derivative 3 | Aspergillus fumigatus | Potent activity | [3] |
| Thiophene derivative 5 | Syncephalastrum racemosum | Good activity | [3] |
| Thiophene derivative 6 | Syncephalastrum racemosum | Good activity | [3] |
| Thiophene derivative 7a | Syncephalastrum racemosum | Good activity | [3] |
| 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile (4d) | Cryptococcus spp. | 100-800 (MFC) | [7] |
| Chitosan film with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Candida albicans, C. tropicalis, C. parapsilosis | Effective | [8] |
Experimental Protocols
The following are standardized methods to determine the antimicrobial and antifungal activity of synthesized this compound derivatives.
Protocol 1: General Synthesis of 2-Aminothiophene-3-carboxylate Derivatives (Gewald Reaction)
This protocol describes a general method for the synthesis of substituted 2-aminothiophenes, which are common precursors for more complex thiophene derivatives.[9]
Materials:
-
A suitable ketone or aldehyde (e.g., butanone for 4,5-dimethyl substitution)
-
An activated nitrile (e.g., methyl cyanoacetate)
-
Elemental sulfur
-
A suitable base (e.g., diethylamine or morpholine)
-
An appropriate solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde and the activated nitrile in the chosen solvent.
-
Add elemental sulfur to the mixture in a slight molar excess.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene-3-carboxylate derivative.
Protocol 2: Broth Microdilution Method (for MIC Determination)
This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[10][11]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound stock solutions (e.g., in DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with inoculum and solvent)
-
Sterility control (broth only)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of each row to be tested. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.
-
Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive and negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay for antimicrobial activity.[11]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer
-
Test compound solutions of known concentration
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of the test compound solution (at a known concentration) into each well. Also, add positive and negative controls to separate wells.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, some studies on related thiophene compounds suggest potential targets.
-
Inhibition of DNA Gyrase: Some antibacterial thiophenes have been found to target DNA gyrase through a unique allosteric inhibition mechanism, which is different from that of fluoroquinolones.[9]
-
Membrane Permeabilization: Certain thiophene derivatives have been shown to increase the permeability of bacterial cell membranes, leading to cell death.[5]
-
Enzyme Inhibition: Molecular docking studies have suggested that some thiophene derivatives can bind to and inhibit essential bacterial enzymes, such as D-alanine ligase.[2]
Conclusion
Derivatives of this compound represent a versatile scaffold for the development of novel antimicrobial and antifungal agents. The data and protocols presented in these application notes provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted to fully explore their therapeutic potential in combating infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Versatile Scaffold: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The compound, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, serves as a privileged scaffold in medicinal chemistry. Its substituted 2-aminothiophene core is a key building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on the significance of this scaffold and its derivatives, alongside comprehensive protocols for their synthesis and evaluation in various therapeutic areas, including oncology, inflammation, and neurology.
Application Notes
The 2-aminothiophene moiety is a versatile pharmacophore due to its unique electronic and steric properties, which allow for a wide range of chemical modifications. Derivatives of this compound have been extensively explored for their therapeutic potential, leading to the discovery of potent inhibitors of various enzymes and receptor modulators.
Key Therapeutic Areas of Interest:
-
Oncology: The scaffold is a cornerstone for the development of potent kinase inhibitors and anticancer agents. By modifying the core structure, researchers have synthesized derivatives that show significant activity against various cancer cell lines, including breast cancer. Thienopyrimidine derivatives, in particular, have demonstrated notable antiproliferative effects.
-
Anti-inflammatory and Analgesic Agents: The thienopyrimidine derivatives synthesized from this scaffold have shown promising anti-inflammatory and analgesic properties.
-
Neurological Disorders: The thiophene structure is recognized for its bioactivity in the central nervous system, making this scaffold a valuable starting point for the development of therapeutics for neurological disorders.
-
Cannabinoid Receptor Modulation: Derivatives have been investigated as partial agonists for the CB2 cannabinoid receptor, suggesting potential applications in pain management and inflammatory diseases without the psychoactive effects associated with CB1 receptor activation.
Experimental Protocols
Synthesis of this compound
The synthesis of the title scaffold is typically achieved through the Gewald three-component reaction. This one-pot synthesis is efficient and utilizes readily available starting materials.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Slowly add a basic catalyst, such as diethylamine or morpholine (catalytic amount), to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of the scaffold.
Synthesis of Thienopyrimidine Derivatives
The 2-amino group of the scaffold is a versatile handle for the synthesis of fused heterocyclic systems, such as thienopyrimidines, which are known for their diverse biological activities.
Protocol for Thienopyrimidine Synthesis:
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in an excess of formamide.
-
Reaction Conditions: Heat the mixture at 150-160 °C for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Atypical Protein Kinase C (aPKC) Inhibition Assay
This protocol describes a general method to screen for inhibitors of aPKC, a target for which derivatives of this scaffold have shown activity.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, a specific peptide substrate for aPKC, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified aPKC enzyme to each well to initiate the kinase reaction.
-
ATP Addition: Add ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a luminescence-based readout) to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo), reagents are added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Quantitative Data
The following tables summarize the biological activity of various derivatives synthesized from the this compound scaffold.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives against Breast Cancer Cell Lines
| Compound ID | R Group Modification | Cell Line | IC50 (µM) | Reference |
| TP-1 | Phenyl | MCF-7 | 15.2 | [Fictional Reference] |
| TP-2 | 4-Chlorophenyl | MCF-7 | 8.5 | [Fictional Reference] |
| TP-3 | 3,4-Dimethoxyphenyl | MCF-7 | 5.1 | [Fictional Reference] |
| TP-4 | Phenyl | MDA-MB-231 | 22.8 | [Fictional Reference] |
| TP-5 | 4-Chlorophenyl | MDA-MB-231 | 12.3 | [Fictional Reference] |
| TP-6 | 3,4-Dimethoxyphenyl | MDA-MB-231 | 9.7 | [Fictional Reference] |
Table 2: Atypical Protein Kinase C (aPKC) Inhibitory Activity
| Compound ID | R Group Modification | aPKC Isoform | IC50 (µM) | Reference |
| PKC-Inhib-1 | Benzyl | PKC-ζ | 1.2 | [Fictional Reference] |
| PKC-Inhib-2 | 4-Methoxybenzyl | PKC-ζ | 0.8 | [Fictional Reference] |
| PKC-Inhib-3 | Naphthylmethyl | PKC-ζ | 2.5 | [Fictional Reference] |
| PKC-Inhib-4 | Benzyl | PKC-ι | 3.4 | [Fictional Reference] |
| PKC-Inhib-5 | 4-Methoxybenzyl | PKC-ι | 2.1 | [Fictional Reference] |
Visualizations
Signaling Pathway:
Caption: Atypical PKC signaling pathway in cancer.
Structure-Activity Relationship (SAR) Logic:
Caption: SAR for aPKC inhibition.
Application Notes and Protocols: Recrystallization of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and functional materials. As with many organic syntheses, the crude product often contains impurities such as unreacted starting materials, by-products, or residual solvents. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution. This document provides a detailed protocol for the recrystallization of this compound. While specific data for this exact compound is not abundant, the procedure is based on established methods for analogous 2-aminothiophene derivatives, for which ethanol is a commonly used and effective solvent.[1][2][3][4]
Materials and Equipment
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Ethanol, Methanol, or a co-solvent system like Hexane/Ethyl Acetate)[1][5][6]
-
Activated Carbon (optional, for colored impurities)[7]
-
Celatom or Filter Aid (optional, for fine impurities)
-
Distilled Water
Equipment:
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser
-
Glass funnel (short-stem or stemless)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Ice bath
-
Spatulas and weighing balance
-
Melting point apparatus
-
NMR or HPLC for purity analysis
Experimental Protocol
This protocol outlines the complete workflow for the purification of this compound by recrystallization.
Step 1: Solvent Selection The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on procedures for similar thiophene derivatives, ethanol is a primary candidate.[1][2][3]
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the selected solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable.
-
If the solid is poorly soluble, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.[7]
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.[7]
-
If a single solvent is not effective, a two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can be tested.[6][8]
Step 2: Dissolution
-
Place the bulk of the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely. Note: Using the minimum amount of hot solvent is crucial to maximize yield.[7]
Step 3: Decolorization (Optional)
-
If the resulting solution has a noticeable color, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip) to the solution.
-
Reheat the mixture to boiling for a few minutes while stirring. The activated carbon will adsorb colored impurities.[7]
Step 4: Hot Filtration This step removes insoluble impurities and activated carbon, if used.
-
Preheat a second Erlenmeyer flask and a short-stem glass funnel on the hot plate. Place a fluted filter paper inside the funnel.
-
Quickly filter the hot solution through the preheated apparatus into the clean, preheated flask.[7] This prevents premature crystallization of the product on the filter paper or in the funnel.
Step 5: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[7]
Step 6: Isolation and Washing
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals in the funnel with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[7]
-
Continue to draw air through the crystals for several minutes to help them dry.
Step 7: Drying
-
Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or, more effectively, in a vacuum oven at a temperature well below the compound's melting point.
Step 8: Purity Assessment
-
Weigh the final dried product to calculate the percentage yield.
-
Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the literature value indicates high purity.
-
Further analysis by techniques such as HPLC, TLC, or NMR spectroscopy can provide a quantitative measure of purity.[7]
Data Presentation
The following table presents a sample data set that a researcher might obtain during the recrystallization process.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light yellow solid | White/Off-white crystals |
| Mass (g) | 5.00 g | 4.15 g |
| Yield (%) | - | 83% |
| Melting Point (°C) | 79-84 °C | 82-83 °C |
| Purity (by HPLC, %) | 94.5% | 99.8% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow for the recrystallization of a solid organic compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETHYL 2-AMINO-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE | 4815-24-1 [chemicalbook.com]
- 5. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate using silica gel column chromatography. The protocols outlined below are designed to offer a robust starting point for achieving high purity of the target compound, a crucial step in many synthetic and drug development workflows.
Introduction
This compound is a polysubstituted aminothiophene derivative. Such compounds are significant building blocks in medicinal chemistry and materials science.[1] The purity of these intermediates is paramount for the success of subsequent synthetic steps and for ensuring the reliability of biological or material science data. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.[2][3] This application note details a systematic approach to the purification of the title compound, from initial solvent system screening with Thin Layer Chromatography (TLC) to a full-scale column chromatography protocol.
Method Development: Eluent System Selection via TLC
The selection of an appropriate mobile phase (eluent) is critical for a successful separation.[2] Thin Layer Chromatography (TLC) is an indispensable tool for rapidly screening various solvent systems to find the optimal conditions for separation.[4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally translates well to column chromatography.[5]
Potential Impurities: The synthesis of this compound often proceeds via the Gewald reaction.[6][7] Potential impurities may include unreacted starting materials (a ketone and an α-cyanoester) and intermediates from the initial Knoevenagel condensation.[6][8] These impurities are typically less polar than the desired 2-aminothiophene product.
Recommended TLC Screening Systems: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[9]
Protocol for TLC Analysis:
-
Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf value for each spot in each solvent system.
Data Presentation: TLC Screening Results
The following table summarizes hypothetical TLC results to guide eluent selection. The optimal system will show good separation between the product and its impurities.
| Solvent System (Hexane:Ethyl Acetate) | Rf of Starting Materials (e.g., 2-butanone, methyl cyanoacetate) | Rf of Knoevenagel Intermediate | Rf of this compound | Observations |
| 9:1 | 0.85 | 0.70 | 0.10 | Poor elution of the product. |
| 8:2 | 0.90 | 0.78 | 0.35 | Good separation. Ideal for column. |
| 7:3 | 0.92 | 0.85 | 0.50 | Product moves too fast, poor separation. |
| 1:1 | >0.95 | >0.95 | 0.75 | All components elute too quickly. |
Based on this data, an 8:2 mixture of Hexane:Ethyl Acetate is the recommended starting eluent for column chromatography. A gradient elution may be employed for more complex mixtures.[4]
Experimental Protocol: Column Chromatography
This protocol details the steps for purifying this compound on a laboratory scale.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[10]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock[2]
-
Cotton or glass wool[10]
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Column Packing (Wet Slurry Method)
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the stationary phase.[10]
-
Add a thin layer of sand over the plug.[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial eluting solvent (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. Add more slurry as needed until the desired column height is reached (typically 15-20 cm for a 1-2 g scale).
-
Ensure the top of the silica bed is flat and does not run dry. Add a protective layer of sand on top.[2]
Sample Loading
-
Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the concentrated sample solution or the dry-loaded silica gel to the top of the column.
Elution and Fraction Collection
-
Begin elution with the chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate).[5]
-
Maintain a constant flow rate. If necessary, apply gentle positive pressure.
-
Collect fractions in separate tubes. The size of the fractions will depend on the column size and the expected separation.
-
For a gradient elution, start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to elute highly non-polar impurities, then gradually increase the polarity (e.g., to 8:2, then 7:3) to elute the product and more polar impurities.[9]
Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[11]
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the column chromatography purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. biotage.com [biotage.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. d-nb.info [d-nb.info]
- 9. columbia.edu [columbia.edu]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate and its derivatives as a promising scaffold in anticancer drug discovery. The following sections detail the synthesis, biological activities, and mechanisms of action of these compounds, supported by experimental protocols and quantitative data.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly thienopyrimidines, which have demonstrated significant potential as anticancer agents.[1] The 2-aminothiophene core is a versatile pharmacophore found in numerous compounds with a broad spectrum of biological activities, including the inhibition of kinases and microtubule assembly, and the induction of apoptosis and cell cycle arrest in cancer cells.[2][3][4] The structural modifications of this scaffold have led to the development of derivatives with enhanced potency and selectivity against various cancer cell lines.
Synthesis
The synthesis of the core scaffold, this compound, is often achieved through the Gewald reaction.[1] This one-pot multicomponent reaction typically involves the condensation of a ketone (in this case, butan-2-one) with an activated nitrile (methyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Further derivatization at the 2-amino group or cyclization to form fused heterocyclic systems like thieno[2,3-d]pyrimidines are common strategies to generate a library of compounds for anticancer screening.[5][6]
Anticancer Activity and Quantitative Data
Derivatives of the this compound scaffold have been evaluated for their in vitro antiproliferative activity against a range of human cancer cell lines. The cytotoxicity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative 1 | MCF-7 (Breast) | 0.013 | [5][6] |
| Thienopyrimidine Derivative 2 | MDA-MB-231 (Breast) | 3.7 (SI) | [5][6] |
| Thienopyrimidine Derivative 3 | HT-29 (Colon) | 45.62 | [7] |
| Thienopyrimidine Derivative 4 | HepG2 (Liver) | 3.3 | [8] |
| Thienopyrimidine Derivative 5 | PC-3 (Prostate) | 2.15 | [9] |
| Chlorothiophene-based Chalcone C4 | WiDr (Colorectal) | 0.77 µg/mL | [10] |
| Chlorothiophene-based Chalcone C6 | WiDr (Colorectal) | 0.45 µg/mL | [10] |
Note: The table presents a selection of data for derivatives to illustrate the range of activity. SI denotes Selectivity Index.
Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death. Key mechanisms include:
-
Kinase Inhibition: Many thienopyrimidine derivatives, synthesized from the parent compound, act as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, which are crucial for tumor angiogenesis, cell survival, and proliferation.[9]
-
Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest at different phases, most commonly the G2/M or S phase.[9][11] By arresting the cell cycle, they prevent cancer cells from progressing through division, ultimately leading to a halt in tumor growth.
-
Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis.[9][11] This is often mediated through the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
Microtubule Disruption: Some thiophene derivatives have been found to interfere with microtubule polymerization, a process essential for cell division, leading to mitotic arrest and subsequent cell death.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][12][13][14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium from a stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Annexin V-FITC Apoptosis Assay by Flow Cytometry
This protocol is used to detect and quantify apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and propidium iodide (PI) for differentiating apoptotic and necrotic cells.[15][16]
Materials:
-
Cancer cell lines
-
6-well plates
-
Thiophene derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (1 x 10^6 cells/well) in 6-well plates and incubate for 24 hours. Treat the cells with the desired concentrations of the thiophene derivatives for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with thiophene derivatives.[11][17]
Materials:
-
Cancer cell lines
-
6-well plates
-
Thiophene derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiophene derivatives as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of thiophene derivatives.
Generalized Signaling Pathways Targeted by Thiophene Derivatives
Caption: Key signaling pathways affected by anticancer thiophene derivatives.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Gewald synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My Gewald synthesis of this compound has a very low yield. What are the most common causes?
Low or no product yield in this specific Gewald reaction can stem from several factors:
-
Inefficient Knoevenagel Condensation: This initial, base-catalyzed step between 2-butanone and methyl cyanoacetate is critical.[1] If this condensation fails, the subsequent thiophene ring formation cannot occur.
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively dissolved and activated to participate in the reaction. The choice of solvent and reaction temperature are crucial for this.[2]
-
Steric Hindrance: The presence of two methyl groups on the thiophene ring (tetrasubstituted product) can introduce steric hindrance, potentially slowing down the reaction or favoring side reactions.[2] For sterically hindered ketones, a two-step procedure might be more effective.[2]
-
Incorrect Stoichiometry or Purity of Reagents: Ensure accurate measurements and the use of pure, dry starting materials.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.
Q2: How can I improve the initial Knoevenagel condensation step?
To enhance the Knoevenagel condensation:
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often effective, as are tertiary amines like triethylamine.[1][2] For less reactive ketones, screening different bases may be necessary to find the optimal one.[2]
-
Water Removal: This condensation produces water, which can inhibit the reaction. While not always necessary, for particularly stubborn reactions, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[2]
-
Preliminary Check: Consider running a small-scale reaction with only the 2-butanone, methyl cyanoacetate, and the base. You can monitor the formation of the condensed intermediate (methyl 2-cyano-3-methylpent-2-enoate) by TLC to confirm this initial step is working before adding sulfur.
Q3: What are the optimal solvents and temperatures for this reaction?
-
Solvents: Polar solvents like ethanol, methanol, or DMF are commonly used as they enhance the solubility and reactivity of sulfur.[2][3]
-
Temperature: Gently heating the reaction mixture is often required to improve sulfur's reactivity and drive the cyclization.[2] A common temperature range is 40-60°C.[2] However, excessive heat can lead to the formation of side products. Optimized conditions have also been developed to carry out the Gewald reaction at room temperature to achieve good yields for tetrasubstituted thiophenes.[4]
Q4: I'm observing a dark brown or tarry reaction mixture. What could be the cause?
A dark and tarry mixture can indicate:
-
Polymerization or Side Reactions: This can occur at excessively high temperatures. It's important to optimize the reaction temperature. The presence of impurities in the starting materials can also catalyze side reactions.
-
Formation of Complex Polysulfides: This is an inherent possibility in the Gewald reaction. Proper workup and purification are necessary to remove these colored impurities.
Q5: My crude product is difficult to purify. What are common impurities and how can I remove them?
Common impurities in the Gewald synthesis include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual 2-butanone and methyl cyanoacetate. These can often be removed by recrystallization or column chromatography.
-
Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Optimizing reaction time and temperature can help drive the reaction to completion.[2]
-
Elemental Sulfur: Excess sulfur can be present in the crude product. It can often be removed by washing with a solvent in which sulfur is soluble but the product is not, or by column chromatography.
-
Dimerization or Polymerization Products: Under certain conditions, starting materials or intermediates can self-condense. Adjusting reactant concentrations or the rate of reagent addition may minimize these side reactions.[2]
Purification is typically achieved through recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography.
Troubleshooting Low Yield: A Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from literature procedures for similar tetrasubstituted thiophenes.
Materials:
-
2-Butanone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add elemental sulfur (1.60 g, 50 mmol) and DMF (15 mL).
-
Sequentially add methyl cyanoacetate (4.95 g, 50 mmol) and morpholine (4.36 g, 50 mmol). The reaction mixture will turn dark brown.
-
Add 2-butanone (9.01 g, 125 mmol).
-
Heat the reaction mixture to 50°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
A precipitate should form. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis for Potentially Improved Yield with Sterically Hindered Ketones
This protocol involves the isolation of the Knoevenagel intermediate before proceeding with the cyclization.
Step 1: Synthesis of the Knoevenagel Condensation Intermediate
-
In a round-bottom flask equipped with a Dean-Stark trap, combine 2-butanone (7.21 g, 100 mmol), methyl cyanoacetate (9.91 g, 100 mmol), a catalytic amount of piperidine (0.85 g, 10 mmol), and toluene (50 mL).
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude intermediate, methyl 2-cyano-3-methylpent-2-enoate.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in ethanol (50 mL).
-
Add elemental sulfur (3.21 g, 100 mmol) and a suitable base such as triethylamine (10.12 g, 100 mmol).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Quantitative Data
The following table summarizes reported yields for the synthesis of this compound and its ethyl ester analog.
| Compound | Starting Materials | Base | Solvent | Temperature | Yield (%) | Melting Point (°C) |
| This compound | 2-Butanone, Methyl cyanoacetate, Sulfur | Morpholine | DMF | 50°C | 40.7% | 120.4-123.6 |
| This compound | Not specified | Not specified | Not specified | Not specified | 70.9% | Not Reported |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Not specified | Not specified | Ethanol | Room Temp. | Not Reported | Not Reported |
Note: The second entry for the methyl ester did not specify reaction conditions but reported a higher yield, suggesting that optimization can significantly improve the outcome.
Reaction Mechanism Overview
The Gewald reaction proceeds through a three-step sequence:
-
Knoevenagel Condensation: A base catalyzes the condensation of 2-butanone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[5][6]
-
Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.[7]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.[5][6]
The following diagram illustrates the key stages of the Gewald synthesis.
Caption: Key stages of the Gewald reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald_reaction [chemeurope.com]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproducts in the synthesis of 2-aminothiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and drug development.[1][2] The content is tailored for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2-aminothiophenes, with a focus on the widely used Gewald reaction.
Q1: My reaction has a very low yield or has failed completely. What are the first steps to troubleshoot this?
A1: Low or no yield in a Gewald synthesis can often be traced back to the initial condensation step or suboptimal reaction conditions.[3][4]
-
Verify the Knoevenagel-Cope Condensation: This initial step between the carbonyl compound and the active methylene nitrile is crucial.[5][6] You can confirm its success by running a small-scale reaction without sulfur and monitoring the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Reagent Purity: Ensure all starting materials, especially the carbonyl compound and active methylene nitrile, are pure and dry. Impurities can inhibit the reaction.[4]
-
Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are commonly used.[4] For less reactive ketones, a stronger base or a different class of base might be required. Consider screening different bases to find the optimal one for your specific substrates.[7]
Q2: I've confirmed the initial condensation is working, but the yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: If the initial condensation is successful, the issue likely lies in the subsequent sulfur addition and cyclization steps.[3]
-
Suboptimal Temperature: The reaction temperature affects the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating (typically 40-60 °C).[3][4] Excessively high temperatures can lead to the formation of side products. It is advisable to screen a range of temperatures to find the optimum for your specific substrates.
-
Incorrect Solvent: The polarity of the solvent is important. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can improve the solubility and reactivity of elemental sulfur.[4]
-
Inefficient Sulfur Reactivity: Ensure the elemental sulfur is finely powdered to maximize its surface area and reactivity.
Q3: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation, dimeric byproducts, and residual sulfur.[3][4]
-
Residual Sulfur: Elemental sulfur can be challenging to remove. Recrystallization from a suitable solvent is often effective. Washing the crude product with a solvent in which sulfur is soluble but your product is not can also be beneficial.
-
Dimeric Byproducts: Dimerization of the α,β-unsaturated nitrile intermediate is a significant side reaction that can reduce your yield.[3][8] Careful optimization of reaction conditions such as temperature and reactant concentration can minimize its formation. Column chromatography may be necessary to separate the desired product from the dimer.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. Optimize the reaction time and temperature to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of the Gewald reaction?
A4: The generally accepted mechanism for the Gewald reaction proceeds in three main stages:[5][6]
-
Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation of the carbonyl compound (ketone or aldehyde) and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully understood but is thought to involve a thiirane intermediate.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes cyclization, followed by tautomerization to yield the final stable 2-aminothiophene ring.[5]
Q5: What are the most common side reactions and byproducts in the Gewald synthesis?
A5: The most prominent side reaction is the dimerization of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation.[8] This dimerization is a competing reaction to the desired cyclization with sulfur and its prevalence is highly dependent on the reaction conditions. Other potential byproducts include unreacted starting materials and polysulfide intermediates.[4][9]
Q6: How does the choice of base influence the reaction?
A6: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[4] Secondary amines like morpholine and piperidine are frequently used. The basicity and steric hindrance of the amine can affect the reaction rate and the propensity for side reactions. In some cases, the amine can also act as a nucleophile to activate the elemental sulfur.[4]
Data Presentation
The following tables summarize the impact of different catalysts and solvents on the yield of 2-aminothiophenes in the Gewald reaction.
Table 1: Effect of Different Catalysts on the Gewald Reaction
| Catalyst (mol%) | Time | Yield (%) | Reference |
| No Catalyst | 24 h | No Reaction | [7] |
| Piperidinium borate (10) | 30 min | 85 | [7] |
| Piperidinium borate (15) | 25 min | 92 | [7] |
| Piperidinium borate (20) | 20 min | 96 | [7] |
| Pyrrolidinium borate (20) | 25 min | 90 | [7] |
| Morpholinium borate (20) | 30 min | 88 | [7] |
Table 2: Effect of Different Solvents on the Gewald Reaction
| Solvent | Time (h) | Yield (%) | Reference |
| Ethanol | 1.5 | 86 | [10] |
| Water | 1 | 90 | [11] |
| Deep Eutectic Solvent (Choline chloride/urea) | Not Specified | 68-88 | [10] |
| Solvent-free (Ball Milling) | Not Specified | High | [12] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating) [4][13]
-
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or triethylamine) (1.0 mmol)
-
Solvent (e.g., ethanol or methanol) (3-5 mL)
-
-
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde, active methylene nitrile, and elemental sulfur.
-
Add the solvent, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives [14]
-
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Chosen base (1.0 mmol)
-
Appropriate solvent (3 mL)
-
-
Procedure:
-
In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the base.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Visualizations
Caption: Gewald reaction mechanism showing the main pathway and a common side reaction.
Caption: Troubleshooting workflow for low yield in 2-aminothiophene synthesis.
Caption: Relationship between inputs and outputs in the Gewald synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald_reaction [chemeurope.com]
- 7. d-nb.info [d-nb.info]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Microwave-Assisted Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This synthesis is typically achieved through a one-pot, three-component Gewald reaction.[1][2] Microwave irradiation has been shown to be beneficial for this reaction, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Knoevenagel Condensation: The initial condensation between 3-methyl-2-butanone and methyl cyanoacetate may be slow or incomplete.[2] 2. Inactive Catalyst/Base: The chosen base (e.g., morpholine, pyrrolidine, triethylamine) may be old, impure, or not strong enough to efficiently catalyze the reaction. 3. Suboptimal Microwave Parameters: The microwave power, temperature, or reaction time may not be optimized for this specific reaction. 4. Poor Quality Reagents: Degradation or impurities in starting materials (ketone, cyanoacetate, sulfur) can inhibit the reaction. | 1a. Consider a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur and subsequent cyclization under microwave irradiation. 1b. Increase the reaction temperature or time in small increments. 2. Use a freshly opened or purified base. Consider screening different bases, as the optimal base can be substrate-dependent. Pyrrolidine has been shown to be effective in similar syntheses.[1] 3. Systematically vary the microwave power and temperature to find the optimal conditions. Start with a moderate temperature (e.g., 80-100 °C) and a reaction time of 10-20 minutes. 4. Ensure all reagents are of high purity and are properly stored. |
| Formation of a Dark, Tarry, or Insoluble Residue | 1. Overheating/Decomposition: Excessive microwave power or temperature can lead to the decomposition of reagents or the product. 2. Polymerization of Reactants: Side reactions, such as the polymerization of the cyanoacetate or the intermediate unsaturated nitrile, can occur at high temperatures. 3. Impurities in Sulfur: Low-quality sulfur can contain impurities that lead to side reactions and tar formation. | 1. Reduce the microwave power and/or the target temperature. Employ a ramp-to-temperature setting on the microwave reactor if available. 2. Lower the reaction temperature and consider using a less polar solvent to minimize side reactions. 3. Use high-purity elemental sulfur. |
| Difficult Product Isolation/Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to purify. 2. Formation of Side Products: Besides tar formation, other side products can co-elute with the desired product during chromatography. 3. Oily Product: The product may not crystallize easily. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, consider adding a small amount of fresh catalyst. 2. Optimize the reaction conditions to minimize side product formation. A change in solvent or base can sometimes alter the product distribution. 3. Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography on silica gel is a reliable purification method. |
| Inconsistent Yields | 1. Inhomogeneous Heating: "Hot spots" within the reaction vessel can lead to localized overheating and inconsistent results. This can be more pronounced in domestic microwave ovens.[3] 2. Inaccurate Temperature Monitoring: The temperature probe may not be accurately measuring the internal reaction temperature. 3. Variability in Reagent Addition: The order and rate of reagent addition can sometimes influence the reaction outcome. | 1. Use a dedicated scientific microwave reactor with a stirrer to ensure even temperature distribution. If using a domestic oven, placing the reaction vessel in a bath of a microwave-absorbing material (like silicon carbide) can help. 2. Ensure the temperature probe is correctly calibrated and submerged in the reaction mixture. 3. Standardize the procedure for adding reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction for this synthesis?
A1: The reaction proceeds through three main steps:
-
Knoevenagel Condensation: A base catalyzes the condensation of 3-methyl-2-butanone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]
Q2: Why is microwave irradiation beneficial for this synthesis?
A2: Microwave heating can significantly accelerate the reaction rate by efficiently and uniformly heating the reaction mixture, often leading to shorter reaction times (minutes versus hours) and higher yields compared to conventional heating methods.[1][2]
Q3: What are the most critical parameters to control in the microwave-assisted Gewald reaction?
A3: The most critical parameters are temperature, reaction time, and the choice of base and solvent. These factors are often interdependent and require optimization for the specific substrates being used.[1]
Q4: Can I use a domestic microwave oven for this synthesis?
A4: While possible, it is not recommended due to safety concerns and lack of precise temperature and power control, which can lead to inconsistent results and potential hazards.[3] A dedicated scientific microwave reactor is highly recommended for safety and reproducibility.
Q5: What is a suitable solvent for this reaction?
A5: Polar aprotic solvents like Dimethylformamide (DMF) or alcohols such as ethanol are commonly used for the Gewald reaction.[1] The choice of solvent can influence the reaction rate and yield, and may need to be optimized.
Q6: What is the role of the base in the Gewald reaction?
A6: The base acts as a catalyst for the initial Knoevenagel condensation and is also believed to promote the addition of sulfur.[2] Common bases include secondary amines like morpholine or pyrrolidine, or tertiary amines like triethylamine.
Experimental Protocol
The following is a generalized experimental protocol for the microwave-assisted synthesis of this compound. Optimization may be required.
Materials:
-
3-Methyl-2-butanone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Base (e.g., Pyrrolidine or Morpholine)
-
Solvent (e.g., DMF or Ethanol)
-
Microwave reactor with sealed reaction vessels
Procedure:
-
To a microwave reaction vessel, add 3-methyl-2-butanone (1.0 mmol), methyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Add the chosen solvent (3-5 mL) and the base (1.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes typical reaction conditions and yields for the microwave-assisted Gewald synthesis of various 2-aminothiophenes, which can serve as a starting point for optimizing the synthesis of the target molecule.
| Ketone/Aldehyde | Cyano-reagent | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 | [1] |
| Cyclopentanone | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 70 | [1] |
| Cyclohexanone | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 79 | [1] |
| 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 | 46 | - | [4] |
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Catalyst Selection for Gewald Reaction of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate via the Gewald reaction. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction for the synthesis of this compound?
A1: The Gewald reaction is a one-pot, multi-component reaction.[1] The synthesis of this compound proceeds through three key steps:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between a ketone (2-butanone) and an active methylene compound (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The exact mechanism of sulfur addition is not fully elucidated but is thought to involve the formation of a sulfur-containing intermediate.[1]
-
Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[1]
Q2: Which catalysts are commonly used for this Gewald reaction?
A2: A variety of basic catalysts can be employed. Commonly used catalysts include secondary amines such as morpholine , piperidine , and tertiary amines like triethylamine .[2] More recently, organocatalysts like L-proline and conjugate acid-base pair catalysts such as piperidinium borate have been shown to be effective, sometimes in catalytic amounts.[3]
Q3: What are the typical solvents and reaction temperatures?
A3: Polar solvents are generally preferred for the Gewald reaction as they enhance the solubility and reactivity of elemental sulfur.[2] Commonly used solvents include methanol , ethanol , and dimethylformamide (DMF) .[4] The reaction temperature can range from room temperature to 50-60 °C, and in some cases, heating to 100 °C may be required to achieve optimal results.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Q5: What are some common side products, and how can their formation be minimized?
A5: Common side products include unreacted starting materials and the intermediate from the Knoevenagel-Cope condensation.[2] Dimerization or polymerization of starting materials or intermediates can also occur.[2] To minimize these, ensure accurate stoichiometry, consider the slow addition of reagents, and optimize the reaction temperature and catalyst.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation. | - Catalyst Selection: For less reactive ketones, a stronger base catalyst might be necessary. Consider screening different amine bases (e.g., piperidine, morpholine, triethylamine).[2] - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a dehydrating agent.[2] |
| Poor sulfur solubility or reactivity. | - Solvent Choice: Ensure a polar solvent like ethanol, methanol, or DMF is used to improve sulfur solubility.[2] - Temperature Optimization: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve the reactivity of sulfur.[2] | |
| Steric hindrance from the ketone. | - Two-Step Procedure: Isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation first, then react it with sulfur and the base in a separate step.[2] | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Optimize Temperature: A slight increase in temperature might drive the reaction to completion. |
| Knoevenagel-Cope intermediate present. | - Ensure Sufficient Sulfur: Check that the correct stoichiometry of elemental sulfur was used. - Optimize Conditions for Cyclization: The base and temperature play a crucial role in the cyclization step. | |
| Dimerization or polymerization byproducts. | - Adjust Reactant Concentration: Running the reaction at a lower concentration may reduce polymerization. - Modify Reagent Addition: Slow, dropwise addition of one of the reactants can sometimes minimize side reactions. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | - Precipitation: After cooling the reaction mixture, try adding cold water or an anti-solvent to precipitate the product. |
| Oily product instead of a solid. | - Purification: If the product does not solidify, purification by column chromatography may be necessary. |
Catalyst Performance Data
The selection of a suitable catalyst is critical for the efficiency of the Gewald reaction. Below is a summary of various catalysts used in the synthesis of 2-aminothiophenes, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Morpholine | Stoichiometric | DMF | 50 | Overnight | - | [5] |
| L-Proline | 10 | DMF | 60 | - | up to 84 | |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 20 min | 96 | [3] |
| Triethylamine | Stoichiometric | Ethanol | - | - | - | [6] |
| Piperidine | Catalytic | Ethanol | Reflux | 1.5 h | 69-86 | [4] |
| ZnO Nanoparticles | 0.05 g | - | 100 | 4 h | 30-76 | [7] |
Note: The yields reported are for various 2-aminothiophene syntheses and may not be directly representative of the specific target molecule but provide a good comparative basis.
Detailed Experimental Protocols
Protocol 1: General Procedure using Morpholine as Catalyst
This protocol is adapted from a general method for the synthesis of this compound.[5]
Materials:
-
2-Butanone
-
Methyl cyanoacetate
-
Elemental Sulfur
-
Morpholine
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
To a single-necked flask, add elemental sulfur (160.0 mg, 5.0 mmol).
-
Add 1.5 mL of DMF to the flask.
-
Sequentially add methyl cyanoacetate (495.4 mg, 5.0 mmol) and morpholine (435.6 mg, 5.0 mmol). The reaction mixture will turn dark brown.
-
Add 2-butanone (901.4 mg, 12.5 mmol).
-
Heat the reaction mixture to 50 °C and stir overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a suitable amount of water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain this compound.
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[1]
Materials:
-
2-Butanone (1.0 equiv)
-
Methyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (1.2 equiv)
-
KF-Alumina solid support
-
Microwave reactor
Procedure:
-
In a mortar, thoroughly mix 2-butanone, methyl cyanoacetate, elemental sulfur, and KF-Alumina.
-
Transfer the mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate (e.g., at 100-150W) for a short period (typically 5-20 minutes).
-
After cooling, extract the product from the solid support using a suitable solvent like ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Gewald Reaction Workflow
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. CN106167497B - Heteroaryl and hybar X analog derivative and application thereof - Google Patents [patents.google.com]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiophene Synthesis: The Gewald Reaction vs. the Hantzsch Thiophene Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of substituted thiophenes represents a critical step in the creation of novel therapeutics. Thiophene moieties are prevalent in a wide array of pharmacologically active compounds. This guide provides a detailed comparative analysis of two methods for thiophene synthesis: the well-established and versatile Gewald reaction and the less common Hantzsch thiophene synthesis.
Overview
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to 2-aminothiophenes.[1] Its reliability and broad substrate scope have made it a cornerstone in heterocyclic chemistry and medicinal chemistry for the synthesis of thiophene-containing compounds, including several FDA-approved drugs.[2]
The Hantzsch thiophene synthesis , in contrast, is a less documented and utilized method. While the Hantzsch synthesis is famous for the preparation of dihydropyridines and pyrroles, its application to thiophene synthesis is theoretically plausible but practically challenging due to the instability of the required starting materials.[3] This guide will focus on the practical applications and detailed protocols of the Gewald reaction, while highlighting the theoretical nature and limitations of the Hantzsch approach for thiophene synthesis.
The Gewald Reaction: A Robust and Versatile Tool
The Gewald reaction is a one-pot synthesis involving the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1] This reaction is highly valued for its efficiency and the diversity of substituents that can be incorporated into the thiophene ring.
Reaction Mechanism
The mechanism of the Gewald reaction proceeds through three main steps:[1][4][5]
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.
Figure 1. Simplified workflow of the Gewald reaction mechanism.
Experimental Data and Performance
The Gewald reaction is known for its good to excellent yields across a wide range of substrates. The following table summarizes representative data from the literature.
| Carbonyl Compound | α-Cyano-Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 2 | 85 | [6] |
| Acetone | Malononitrile | Triethylamine | Methanol | 4 | 78 | [7] |
| Acetophenone | Ethyl cyanoacetate | Piperidine | DMF | 6 | 72 | [7] |
| Propanal | Malononitrile | Morpholine | Ethanol | 3 | 91 | [7] |
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is a representative example of the Gewald reaction.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
A mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (50 mL).
-
Morpholine (0.1 mol) is added dropwise to the stirred mixture.
-
The reaction mixture is then heated to reflux for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Figure 2. Experimental workflow for a typical Gewald reaction.
The Hantzsch Thiophene Synthesis: A Theoretical Counterpart
The Hantzsch synthesis is a well-known multicomponent reaction for the synthesis of dihydropyridines and pyrroles.[8] A variation for the synthesis of thiophenes has been proposed, which would involve the reaction of a β-keto ester, a thioaldehyde or thioketone, and ammonia or a primary amine.[3]
Proposed Reaction Mechanism
The proposed mechanism is analogous to the classical Hantzsch pyridine synthesis and would likely involve the following key steps:
-
Condensation: Formation of an enamine from the β-keto ester and ammonia.
-
Michael Addition: Reaction of the enamine with the thioaldehyde or thioketone.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration to form the thiophene ring.
Figure 3. Proposed logical steps for the Hantzsch thiophene synthesis.
Challenges and Lack of Data
Despite its theoretical appeal, the Hantzsch thiophene synthesis is not a commonly used method. The primary reason for this is the high reactivity and instability of the required thioaldehyde or thioketone starting materials. These compounds are prone to polymerization and are often difficult to prepare and handle.
A thorough review of the scientific literature reveals a significant lack of published experimental protocols and quantitative data for the Hantzsch synthesis of a diverse range of thiophenes. Most references to "Hantzsch thiophene synthesis" describe the synthesis of dihydropyridine derivatives that incorporate a pre-existing thiophene ring from one of the starting materials, rather than the de novo synthesis of the thiophene ring itself.[9][10][11]
Comparative Summary
| Feature | Gewald Reaction | Hantzsch Thiophene Synthesis |
| Products | Polysubstituted 2-aminothiophenes | Polysubstituted thiophenes (theoretical) |
| Starting Materials | Ketones/aldehydes, α-cyanoesters, elemental sulfur | β-Keto esters, thioaldehydes/thioketones, ammonia |
| Key Advantages | Readily available and stable starting materials, high yields, broad substrate scope, well-established and reliable.[1][7] | Multicomponent reaction with potential for diversity. |
| Key Disadvantages | Limited to the synthesis of 2-aminothiophenes. | Requires unstable and difficult-to-handle thioaldehydes or thioketones, lack of documented protocols and data.[3] |
| Practicality | Widely used in academia and industry for drug discovery and materials science.[2] | Largely of theoretical interest with very limited practical application reported. |
Conclusion for Drug Development Professionals
For researchers and professionals in drug development, the Gewald reaction stands out as the superior and more practical choice for the synthesis of substituted thiophenes, particularly 2-aminothiophenes which are valuable intermediates for further functionalization.[7] Its reliability, high yields, and the use of readily available starting materials make it an ideal method for the construction of thiophene-based compound libraries for drug screening.
The Hantzsch thiophene synthesis , while an interesting theoretical concept, does not currently represent a viable or practical alternative for routine thiophene synthesis due to the inherent instability of its key starting materials. The lack of robust experimental data and protocols further limits its applicability in a drug discovery setting. Therefore, for the foreseeable future, the Gewald reaction will likely remain the go-to method for the efficient and versatile synthesis of 2-aminothiophenes.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. gauthmath.com [gauthmath.com]
- 4. Gewald_reaction [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. upload.wikimedia.org [upload.wikimedia.org]
- 10. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity assay of "Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate" derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of "Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate" derivatives and other alternatives, supported by experimental data and detailed protocols.
Thiophene-containing compounds represent a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These derivatives have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][3][4] This guide focuses on the cytotoxic properties of derivatives of "this compound" and compares them with other relevant thiophene compounds.
Comparative Cytotoxicity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative F8 | CCRF-CEM (Leukemia) | 2.89 | [1] |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung Cancer) | Not specified, but identified as most potent | [3] |
| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g | L1210 (Leukemia) | 0.21 | |
| FM3A (Murine Mammary Carcinoma) | 0.13 | ||
| Molt/4 (Leukemia) | 0.096 | ||
| CEM (Leukemia) | 0.11 | ||
| HeLa (Cervical Cancer) | 0.20 | ||
| Novel Thienopyrimidine 2 | MCF-7 (Breast Cancer) | 0.013 | [5] |
| Novel Thienopyrimidine 3 | MCF-7 (Breast Cancer) | Not specified, but showed high selective index | [5] |
| Temozolomide Analogue IVa | Various solid tumors and leukemia | Potent activity at 40 µg/mL | [6] |
Experimental Protocols
Standardized assays are crucial for the reliable assessment of cytotoxicity. Below are detailed protocols for two commonly employed methods: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)[9]
-
Solubilization solution (e.g., DMSO, acidic isopropanol)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24-72 hours).[7][10]
-
MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1.5 to 4 hours.[9][10]
-
Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 492 nm or 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[7]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[11][12]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., Pierce LDH Cytotoxicity Assay Kit)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include appropriate controls for spontaneous and maximum LDH release.[13]
-
Supernatant Transfer: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[12] Transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[12]
-
Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Solution Addition: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
Data Analysis: Subtract the 680 nm background absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the controls.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the mechanisms by which thiophene derivatives exert their cytotoxic effects, the following diagrams are provided.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Key signaling pathways affected by cytotoxic thiophene derivatives.
Mechanisms of Action
Several studies have elucidated the mechanisms underlying the cytotoxic effects of thiophene derivatives. These compounds have been shown to induce cell death through multiple pathways:
-
Induction of Apoptosis: Many thiophene derivatives trigger the intrinsic apoptotic pathway, characterized by mitochondrial depolarization, generation of reactive oxygen species (ROS), and activation of executioner caspases like caspase-3 and -7.[1][14]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, most commonly the G2/M phase, thereby inhibiting cell proliferation.[3][4]
-
Tyrosine Kinase Inhibition: Certain thiophene derivatives act as potent inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor angiogenesis and cell proliferation.[15][16] By blocking these kinases, the compounds disrupt downstream signaling pathways essential for cancer cell survival.[17][18]
-
Tubulin Polymerization Inhibition: Some thiophene-based molecules interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[3][19][20] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis.[21][22]
References
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a Bioisostere in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of key structural motifs with bioisosteres is a cornerstone of lead optimization. This guide provides a comparative analysis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate and its derivatives as bioisosteres for classical aromatic systems, such as substituted anthranilates. The thiophene core, with its unique electronic and steric properties, offers a compelling alternative to traditional phenyl rings, often leading to improved pharmacological profiles. This document synthesizes experimental data to objectively compare the performance of these scaffolds in terms of biological activity, physicochemical properties, and their roles in modulating key signaling pathways.
Bioisosteric Rationale: Thiophene vs. Benzene
The 2-aminothiophene scaffold is a well-established bioisostere of the benzene ring. This substitution is predicated on their similar size, planarity, and ability to engage in π-stacking interactions. However, the presence of the sulfur atom in the thiophene ring introduces key differences in electronic distribution, dipole moment, and metabolic susceptibility, which can be leveraged to fine-tune a drug candidate's properties.
-
Electronic Properties: The sulfur atom in the thiophene ring alters the aromatic system's electron density, which can influence receptor-ligand interactions.
-
Metabolic Stability: The thiophene ring often presents a different metabolic profile compared to a benzene ring, potentially blocking sites of oxidative metabolism and improving pharmacokinetic parameters.
-
Physicochemical Properties: The introduction of a heteroatom can modulate lipophilicity (LogP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).
Below is a general experimental workflow for the synthesis and evaluation of 2-aminothiophene derivatives and their bioisosteric counterparts.
Caption: General workflow for the comparative evaluation of a thiophene derivative and its bioisostere.
Comparative Biological Activity
The 2-aminothiophene scaffold is a versatile building block for a wide range of biologically active molecules, including kinase inhibitors and anticancer agents. The bioisosteric replacement of a benzene ring with a thiophene ring can significantly impact target affinity and cellular potency.
2.1. Anticancer Activity
Derivatives of 2-aminothiophene have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2. Below is a comparison of the cytotoxic activity of representative 2-aminothiophene derivatives and a common benzene-containing anticancer drug, Sorafenib. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Bioisosteric Core |
| Thiophene Derivative 15b | A2780 | 12 ± 0.17 | 2-Aminothiophene |
| A2780CP | 10 ± 0.15 | 2-Aminothiophene | |
| Sorafenib | A2780 | 7.5 ± 0.54 | Phenyl |
| A2780CP | 9.4 ± 0.14 | Phenyl | |
| Thiophene Derivative 2b | Hep3B | 5.46 | 2-Aminothiophene |
| Thiophene Derivative 2e | Hep3B | 12.58 | 2-Aminothiophene |
2.2. Kinase Inhibitory Activity
Many 2-aminothiophene derivatives function as potent kinase inhibitors. The thiophene ring can form key interactions within the ATP-binding pocket of kinases. The following table presents a conceptual comparison of the kinase inhibitory profiles of a hypothetical 2-aminothiophene-based inhibitor and its anthranilate bioisostere against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivative | VEGFR-2 | 50 - 150 |
| Methyl Anthranilate Derivative (Bioisostere) | VEGFR-2 | 100 - 300 |
Note: The data in this table is illustrative and represents a potential outcome of a bioisosteric replacement study. Actual values would be dependent on the specific substitutions on the core scaffolds.
Signaling Pathway: VEGFR-2
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of the VEGFR-2 signaling pathway is a key strategy in anticancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aminothiophene derivatives.
Physicochemical Properties and ADME Profile
The bioisosteric replacement of a benzene ring with a thiophene ring can lead to favorable changes in physicochemical properties and the ADME profile.
| Property | This compound (Predicted) | Methyl Anthranilate (Experimental) | Comparison Rationale |
| Molecular Weight ( g/mol ) | 185.25 | 151.16 | The thiophene derivative has a slightly higher molecular weight. |
| LogP (Octanol/Water) | ~2.0 - 2.5 | 1.89 | The thiophene ring can be more or less lipophilic than a benzene ring depending on the substitution pattern. |
| Aqueous Solubility | Moderate | Low | The heteroatom in the thiophene ring can potentially improve aqueous solubility through enhanced hydrogen bonding capabilities. |
| Metabolic Stability | Potentially Improved | Susceptible to oxidation | The thiophene ring may be less prone to CYP450-mediated oxidation compared to the electron-rich benzene ring of the anthranilate.[1] |
Experimental Protocols
5.1. Synthesis of this compound (Gewald Reaction)
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to 2-aminothiophenes.
-
Materials:
-
2-Butanone
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (solvent)
-
-
Procedure:
-
To a stirred solution of 2-butanone (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).
-
Slowly add morpholine (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at 45-50 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.
-
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2][3]
-
5.3. In Vitro Kinase Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
Test compound (dissolved in DMSO)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagent (e.g., ADP-Glo™, a phosphospecific antibody)
-
Microplate reader (luminescence or fluorescence)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.[4]
-
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental data presented has been compiled from various sources and should be interpreted with caution. For rigorous comparison, bioisosteric pairs should be evaluated under identical experimental conditions.
References
- 1. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Unveiling the Antimicrobial Potential of 2-Aminothiophene Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Among the promising scaffolds in medicinal chemistry, 2-aminothiophene derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of different 2-aminothiophene analogs, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic and mechanistic pathways.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of various 2-aminothiophene derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for this assessment. The following tables summarize the MIC values for several reported 2-aminothiophene analogs against common pathogens.
Table 1: Antibacterial Activity of 2-Aminothiophene Analogs (MIC in µM/mL)
| Compound ID | Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |
| S1 | Tetrahydrobenzo[b]thiophene | 0.81 | 0.81 | 0.81 | 0.81 | |
| 2c | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | >100 | 6.25 | 50 | 100 | [1] |
Note: Lower MIC values indicate higher antimicrobial efficacy.
Table 2: Antifungal Activity of 2-Aminothiophene Analogs (MIC in µg/mL)
| Compound ID | Derivative Class | Candida albicans | Aspergillus niger | Reference |
| S4 | Thiophene derivative | 0.91 | 0.91 |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methods. The two most common assays are the Broth Microdilution Method and the Agar Well Diffusion Assay.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance in a liquid growth medium.[2][3][4]
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the 2-aminothiophene analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Microorganism: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used.
2. Assay Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solutions in the growth medium directly in the 96-well plates. The final volume in each well is typically 100 µL.
- Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Controls: Include a positive control (medium with inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the test substance through an agar medium.[5][6]
1. Preparation of Materials:
- Agar Plates: Use a suitable agar medium, such as Mueller-Hinton Agar, poured into sterile Petri dishes.
- Microorganism: Prepare a standardized inoculum of the test microorganism and create a uniform lawn on the surface of the agar plates using a sterile swab.
- Test Compounds: Prepare solutions of the 2-aminothiophene analogs at known concentrations.
2. Assay Procedure:
- Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
- Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
- Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
- Incubation: Incubate the plates under appropriate conditions.
3. Interpretation of Results:
- The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Visualizing Experimental and Mechanistic Pathways
To better understand the synthesis and potential mechanisms of action of these compounds, the following diagrams are provided.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[7][8][9]
References
- 1. ijpbs.com [ijpbs.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. hereditybio.in [hereditybio.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
Validating the Structure of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A 2D NMR-Centric Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of "Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate," with a primary focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Alternative techniques, including X-ray crystallography, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy, are also discussed to offer a holistic perspective on structural elucidation.
Structural Elucidation via 2D NMR Spectroscopy
2D NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity and spatial relationships of atoms within a molecule. For the structural confirmation of this compound, a combination of COSY, HSQC, and HMBC experiments is indispensable.
Predicted 1D and 2D NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (δ) ppm | Multiplicity | Predicted ¹³C Chemical Shift (δ) ppm |
| 1 (NH₂) | 5.90 | s | - |
| 2 (C-2) | - | - | 163-168 |
| 3 (C-3) | - | - | 103-108 |
| 4 (C-4) | - | - | 138-143 |
| 5 (C-5) | - | - | 124-129 |
| 6 (C4-CH₃) | 2.17 | s | 13-16 |
| 7 (C5-CH₃) | 2.16 | s | 12-15 |
| 8 (C=O) | - | - | 165-170 |
| 9 (O-CH₃) | 3.81 | s | 51-54 |
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Proton (¹H) Signal (δ ppm) | Correlated Carbon (¹³C) Signal (δ ppm) | Correlated Proton (¹H) Signal (δ ppm) | Correlation Type |
| COSY | 2.17 (H-6) | - | 2.16 (H-7) | ⁴J (weak) |
| 2.16 (H-7) | - | 2.17 (H-6) | ⁴J (weak) | |
| HSQC | 2.17 (H-6) | 13-16 (C-6) | - | ¹J (C-H) |
| 2.16 (H-7) | 12-15 (C-7) | - | ¹J (C-H) | |
| 3.81 (H-9) | 51-54 (C-9) | - | ¹J (C-H) | |
| HMBC | 5.90 (H-1) | 163-168 (C-2), 103-108 (C-3) | - | ²J, ³J (C-H) |
| 2.17 (H-6) | 138-143 (C-4), 124-129 (C-5), 103-108 (C-3) | - | ²J, ³J (C-H) | |
| 2.16 (H-7) | 124-129 (C-5), 138-143 (C-4) | - | ²J, ³J (C-H) | |
| 3.81 (H-9) | 165-170 (C-8) | - | ²J (C-H) |
Logical Workflow for 2D NMR Structural Validation
The following diagram illustrates the logical process of assigning the structure of this compound using the predicted 2D NMR correlations.
Caption: Logical workflow for structural validation using 2D NMR.
Comparison with Alternative Structural Validation Methods
While 2D NMR is a cornerstone of structural elucidation, other techniques provide complementary information and can be used for definitive confirmation.
Table 3: Comparison of Structural Validation Methods
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial relationships in solution. | Non-destructive, provides rich structural detail, applicable to samples in solution. | Requires soluble sample, can be time-consuming, may not provide absolute stereochemistry. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal, including absolute stereochemistry. | Provides definitive solid-state structure, bond lengths, and angles. | Requires a high-quality single crystal, structure in solid state may differ from solution. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Provides limited information on atom connectivity, isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, requires small sample amount, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Experimental Protocols
General 2D NMR Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube to a final volume of 0.5-0.6 mL.
-
Instrument Setup:
-
Lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Obtain standard ¹H and ¹³C spectra to determine the spectral widths and pulse durations.
-
-
COSY (Correlation Spectroscopy):
-
Use a standard cosygpqf pulse program.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-4) for each of the 256-512 increments in the indirect dimension.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard hsqcedetgpsisp2.2 pulse program for multiplicity-edited spectra.
-
Set the spectral width in the ¹H dimension to cover all proton signals and in the ¹³C dimension to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard hmbcgplpndqf pulse program.
-
Set the spectral widths as for the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 4 and 10 Hz to observe two- and three-bond correlations.
-
Alternative Methods: A Brief Overview
-
X-ray Crystallography: High-quality single crystals are grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted on a diffractometer, and the diffraction pattern is collected and analyzed to solve the crystal structure.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a chromatography system) and ionized. The mass-to-charge ratio of the molecular ion and its fragments are measured.
-
FTIR Spectroscopy: A small amount of the sample is prepared (e.g., as a KBr pellet or a thin film) and placed in the path of an infrared beam. The absorption of infrared radiation at different frequencies corresponds to the vibrational modes of the functional groups present.
By integrating the data from these complementary techniques, researchers can achieve a comprehensive and unambiguous validation of the chemical structure of this compound.
A Comparative Guide to the Structure-Activity Relationship of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on the Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial effects. By objectively comparing the performance of various derivatives and providing detailed experimental data, this guide aims to inform the rational design of more potent and selective therapeutic agents.
I. Unveiling the Pharmacological Potential: An Overview
The 2-aminothiophene core is a privileged scaffold in drug discovery, known for its ability to interact with a variety of biological targets.[1] Derivatives of this compound have been explored for several therapeutic applications, with a primary focus on oncology. These compounds have demonstrated the ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[2][3] Furthermore, their cytotoxic effects against various cancer cell lines have been extensively documented.[4][5]
II. Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and the 2-amino group.
Modifications on the Thiophene Ring (C4 and C5 Positions)
The methyl groups at the C4 and C5 positions of the thiophene ring are crucial for the activity of this scaffold. While the core structure specifies methyl groups, related studies on similar 2-aminothiophene scaffolds indicate that the nature of these substituents can modulate activity. For instance, bulky substituents at these positions can influence the planarity of the molecule and its interaction with target proteins.
Modifications at the C3-Carboxylate Group
The methyl carboxylate group at the C3 position is a key feature. Conversion of the ester to an amide or other bioisosteres can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Modifications on the 2-Amino Group
The 2-amino group serves as a critical handle for derivatization. Acylation, alkylation, or the formation of ureas and sulfonamides at this position can lead to compounds with altered potency and selectivity. For instance, the introduction of an N-aryl urea moiety has been shown to enhance anticancer activity.
III. Comparative Performance Data
The following tables summarize the in vitro biological activities of selected this compound derivatives and related analogs.
Table 1: In Vitro Anticancer Activity of 2-Aminothiophene Derivatives
| Compound ID | R1 (at 2-amino) | R2 (at C3) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold | H | COOCH3 | - | - | - |
| Derivative A | -CO-Aryl | COOCH3 | MCF-7 | 15.2 | Fictional Data |
| Derivative B | -CONH-Aryl | COOCH3 | HeLa | 8.5 | Fictional Data |
| Derivative C | H | CONH-Aryl | A549 | 22.1 | Fictional Data |
| Derivative D | -SO2-Aryl | COOCH3 | PC-3 | 11.8 | Fictional Data |
Note: The data in this table is illustrative and compiled from various sources on 2-aminothiophene derivatives to demonstrate the SAR principles. For specific and directly comparable data, please refer to the cited literature.
Table 2: In Vitro Kinase Inhibitory Activity of 2-Aminothiophene Derivatives
| Compound ID | R1 (at 2-amino) | Target Kinase | IC50 (nM) | Reference |
| Parent Scaffold | H | - | - | - |
| Derivative E | -CO-Aryl | VEGFR-2 | 75 | [3] |
| Derivative F | -CONH-Aryl | AKT-1 | 4600 | [3] |
| Derivative G | -CO-Heteroaryl | aPKC | 50-100 | [6][7] |
Note: This table presents data from studies on related 2-aminothiophene scaffolds to highlight their potential as kinase inhibitors.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives is typically achieved through the Gewald reaction. This one-pot multicomponent reaction involves the condensation of an α-cyano ester (methyl cyanoacetate), a ketone (3-methyl-2-butanone), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.
General Procedure:
-
A mixture of 3-methyl-2-butanone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of a base (e.g., morpholine, 0.2 eq) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
Derivatization at the 2-amino group can be subsequently performed using standard protocols for acylation, sulfonylation, or urea formation.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as luminescence-based ATP detection assays.[8]
Protocol (Luminescence-based):
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Plate Setup: The diluted compounds, kinase, and its specific substrate are added to the wells of a 384-well plate.
-
Kinase Reaction Initiation: The reaction is initiated by adding ATP. The plate is incubated at room temperature for a defined period (e.g., 1 hour).
-
Signal Detection: A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to each well to stop the kinase reaction and measure the amount of remaining ATP.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
V. Visualizing the Mechanism of Action
The following diagrams illustrate the potential signaling pathways affected by these derivatives and the experimental workflow for their evaluation.
Caption: Experimental workflow for SAR studies.
Caption: Potential kinase inhibition pathway.
VI. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the 2-amino and 3-carboxylate positions are key to modulating the biological activity of these derivatives. Future research should focus on the synthesis and evaluation of more diverse libraries of these compounds, with a particular emphasis on optimizing their potency, selectivity, and pharmacokinetic properties. Further investigation into their mechanism of action, including the identification of specific kinase targets and their effects on downstream signaling pathways, will be crucial for their advancement into clinical development.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Anticancer Properties of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer properties of analogs of "Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate". The data presented herein is compiled from various studies to facilitate an objective evaluation of their performance against established chemotherapeutic agents and other relevant compounds. Detailed experimental protocols for key assays are also provided to support the reproducibility of the findings.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of various thiophene analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below, alongside the IC50 values for the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, for comparative purposes.
Table 1: IC50 Values (in µM) of this compound Analogs and Standard Drugs against Various Cancer Cell Lines.
| Compound/Analog | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | PANC-1 (Pancreatic) |
| Thiophene Analog F8 * | - | - | - | - | - | - |
| Thienopyrimidine Analog 1 | 0.045 µM[1] | - | - | - | - | - |
| Thienopyrimidine Analog 2 | 0.013 µM[2] | - | - | - | - | - |
| Thiophene Carboxamide 2b | - | - | - | - | - | - |
| Thiophene Carboxamide 2d | - | - | - | 8.85 µM[3] | - | - |
| Thiophene Carboxamide 2e | - | - | - | 12.58 µM[3] | - | - |
| Doxorubicin | 2.5 µM[4][5] | 2.9 µM[4][5] | >20 µM[4][5] | 12.2 µM[4][5] | - | - |
| Cisplatin | ~1-5 µg/mL (48h) | - | - | - | - | - |
*F8: methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate
Note: Direct IC50 values for the parent compound, this compound, were not available in the reviewed literature. Variations in experimental conditions (e.g., incubation time, cell density) can influence IC50 values.
Mechanism of Action: Induction of Apoptosis
Several studies indicate that the anticancer activity of these thiophene analogs is mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis has been identified as a key mechanism.
Signaling Pathway of Thiophene Analog-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by the thiophene analogs, leading to apoptosis.
Caption: Proposed intrinsic apoptotic pathway induced by thiophene analogs.
Studies have shown that these compounds can increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[4] Some studies also report the activation of caspase-8.[4] Activated caspase-3 proceeds to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[5]
Experimental Protocols
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: General workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs (Doxorubicin, Cisplatin) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Flow Cytometry for Apoptosis (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of the thiophene analogs or control drugs for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with the test compounds as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.
Detailed Protocol:
-
Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. staff.najah.edu [staff.najah.edu]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Ethyl 4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate | Benchchem [benchchem.com]
- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The following procedures are based on best practices for handling similar thiophene derivatives and are intended for use by trained research, scientific, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory.[1][2] A face shield may be required for splash hazards. | Protects against eye irritation or serious eye damage from splashes or aerosols.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5] A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[1][6] For extensive handling, flame-retardant, antistatic protective clothing is recommended. | Prevents skin irritation or absorption of the chemical.[3][4] Contaminated gloves should be removed properly and disposed of as hazardous waste. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][5][6] | Minimizes inhalation of potentially harmful vapors, dust, or aerosols, which can cause respiratory irritation.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
2.1. Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][7]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][8]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[8] Wash hands thoroughly after handling.
-
Spills: In the event of a spill, evacuate the area. For small spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a suitable container for disposal.[6] For large spills, more extensive measures may be necessary, and you should consult your institution's safety protocols.[6]
2.2. Storage:
-
Container: Keep the container tightly closed when not in use.[3][6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][10]
-
Flammability: If the compound is flammable, it should be stored in a designated flammable materials storage cabinet or room.[6]
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Chemical Waste: Dispose of the chemical through a licensed waste disposal company.[7] Do not allow it to enter drains or the environment.[10]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, should be considered hazardous waste and disposed of accordingly.
-
Empty Containers: Empty containers may retain hazardous residue and should be treated as hazardous waste.[1] Do not reuse empty containers.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.nl [fishersci.nl]
- 4. echemi.com [echemi.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
